Ethyl 1H-indole-6-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKZTRHBLCYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569983 | |
| Record name | Ethyl 1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50820-64-9 | |
| Record name | Ethyl 1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Ethyl 1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Ethyl 1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates predicted data, outlines detailed experimental protocols for property determination, and presents a logical workflow for one of the key characterization methods.
Core Physical Properties
This compound is an organic compound with the molecular formula C₁₁H₁₁NO₂. It presents as a white to off-white solid at room temperature. While specific experimental data for some properties remain elusive in publicly available literature, several key physical characteristics have been predicted through computational models.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | N/A |
| Molecular Weight | 189.21 g/mol | N/A |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | 342.4 ± 15.0 °C | Predicted |
| Density | 1.210 ± 0.06 g/cm³ | Predicted |
| pKa | 15.83 ± 0.30 | Predicted |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
For researchers seeking to experimentally verify the physical properties of this compound or similar compounds, the following established protocols for determining melting point and solubility are provided.
Determination of Melting Point (Capillary Method)
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.[1]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
This compound sample (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or a Thiele tube setup with a heating bath (e.g., mineral oil)
-
Thermometer
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample onto a watch glass.
-
Loading the Capillary Tube: Gently tap the open end of a capillary tube onto the sample, forcing a small amount of the powder into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[1]
-
Apparatus Setup:
-
Melting Point Apparatus: Insert the capillary tube into the sample holder of the apparatus.[2]
-
Thiele Tube: Secure the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the heating oil of the Thiele tube, making sure the top of the sample is below the oil level.
-
-
Heating:
-
Begin heating the apparatus. For an unknown sample, a rapid heating rate (4-5 °C per minute) can be used to determine an approximate melting range.[1]
-
For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly until the temperature is about 15-20 °C below the approximate melting point.[1]
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.[1]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The recorded range between these two temperatures is the melting point range of the sample. A narrow range (0.5-2 °C) is indicative of a pure compound.
-
Determination of Solubility (Saturation Method)
Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery, formulation, and reaction chemistry.
Objective: To determine the maximum amount of a solute that can dissolve in a given amount of a solvent at a specific temperature.[3]
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
-
Test tubes with stoppers
-
Graduated cylinder or pipette
-
Analytical balance
-
Spatula
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
Solvent Measurement: Using a graduated cylinder or pipette, add a precise volume (e.g., 5 mL) of the chosen solvent to a test tube.[3]
-
Temperature Control: Place the test tube in a water bath set to the desired temperature and allow the solvent to equilibrate. Measure and record the initial temperature of the solvent.[3]
-
Initial Solute Addition: Weigh a known mass of this compound and add a small, accurately weighed amount to the solvent.[3]
-
Dissolution: Stopper the test tube and shake it vigorously to facilitate dissolution. If the solid dissolves completely, proceed to the next step.[3]
-
Incremental Addition: Continue adding small, accurately weighed portions of the solute to the solvent, shaking well after each addition.[3]
-
Reaching Saturation: The point of saturation is reached when a small amount of the added solid no longer dissolves after vigorous and prolonged shaking.
-
Equilibration: Allow the saturated solution to remain at the controlled temperature for an extended period to ensure equilibrium is reached.
-
Mass Calculation: The total mass of the solute added until saturation is achieved represents the amount dissolved in the initial volume of the solvent at that specific temperature.
-
Expressing Solubility: The solubility is typically expressed in terms of grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).
Visualizations
Workflow for Melting Point Determination
The following diagram illustrates the systematic workflow for determining the melting point of a solid compound using the capillary method.
Caption: Workflow for determining the melting point of a solid.
References
Ethyl 1H-indole-6-carboxylate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1H-indole-6-carboxylate, a heterocyclic organic compound featuring an indole scaffold. This document consolidates key chemical data, outlines a representative synthetic protocol, and discusses the potential significance of this compound class in therapeutic research.
Core Chemical Data
This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, with an ethyl carboxylate group attached at the 6th position of the indole ring.
| Identifier | Value | Reference |
| CAS Number | 50820-64-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | |
| IUPAC Name | This compound | [3] |
| Synonyms | Indole-6-carboxylic acid ethyl ester, 6-Ethoxycarbonyl-1H-indole | [2][3] |
Note: The CAS number 107384-68-9 has been associated with a different compound, Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate.[6]
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a representative procedure can be extrapolated from established methods for synthesizing other indole carboxylate esters, such as the 2-carboxylate isomer. A common approach involves the esterification of the corresponding carboxylic acid.
Representative Synthesis Protocol: Fischer Indole Synthesis followed by Esterification
This protocol is a plausible route for the synthesis of this compound.
Step 1: Fischer Indole Synthesis of 1H-Indole-6-carboxylic acid
-
Reaction Setup: A mixture of 4-hydrazinobenzoic acid and a suitable ketone (e.g., pyruvic acid) is prepared in a round-bottom flask.
-
Acid Catalysis: An acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid, is added to the reaction mixture.
-
Heating: The mixture is heated under reflux for several hours to facilitate the cyclization reaction.
-
Work-up: After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate (crude 1H-indole-6-carboxylic acid) is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Esterification of 1H-Indole-6-carboxylic acid
-
Reaction Setup: 1H-Indole-6-carboxylic acid is dissolved in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, is added to the solution.
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Potential Biological and Pharmacological Significance
The indole nucleus is a privileged scaffold in medicinal chemistry and is a core component of numerous natural products and synthetic drugs.[7] While specific biological activities of this compound are not widely reported, indole derivatives have demonstrated a broad range of pharmacological effects, suggesting potential areas of investigation for this compound.
-
Anticancer Activity: Many indole derivatives have been investigated for their potential as antitumor agents.[8]
-
Anti-inflammatory Effects: Certain indole-containing compounds have shown anti-inflammatory properties.[8]
-
Antimicrobial Properties: The indole scaffold is present in molecules with antifungal and antibacterial activities.[8][9]
-
Enzyme Inhibition: Substituted indoles have been identified as inhibitors of various enzymes, including HIV-1 integrase.[10][11]
Given the diverse biological roles of the indole core, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to elucidate the specific biological profile of this compound.
Visualizations
Figure 1: Chemical structure of this compound.
Figure 2: Representative workflow for the synthesis of this compound.
References
- 1. This compound | 50820-64-9 [chemicalbook.com]
- 2. CAS 50820-64-9: Éster etílico del ácido indol-6-carboxílico [cymitquimica.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 50820-64-9 [amp.chemicalbook.com]
- 5. This compound|CAS 50820-64-9|ChemScene|製品詳細 [tci-chemical-trading.com]
- 6. 107384-68-9|Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate|BLD Pharm [bldpharm.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Indole-6-Carboxylate Scaffold: A Technical Guide to its Chemical Features and Therapeutic Potential
The indole-6-carboxylate scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of the core chemical features, synthesis, and therapeutic applications of the indole-6-carboxylate scaffold, with a focus on its role in the development of novel anticancer agents.
Core Chemical and Physicochemical Properties
The indole-6-carboxylate core consists of a bicyclic structure, featuring a fusion of a benzene ring and a pyrrole ring, with a carboxylic acid group attached at the 6-position of the indole ring. This arrangement imparts specific physicochemical properties that are crucial for its function as a pharmacophore.
The indole nitrogen is weakly acidic, allowing for N-substitution reactions under basic conditions.[1] The electron-rich pyrrole ring is susceptible to electrophilic substitution, primarily at the C3 position. The carboxylic acid group at the C6 position is a key functional handle that can be readily modified to modulate solubility, polarity, and to serve as an attachment point for various side chains to explore structure-activity relationships (SAR).[2]
Physicochemical Data for Indole-6-Carboxylic Acid:
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Melting Point | 249-254 °C | [4] |
| Assay | ≥97% | |
| InChI Key | GHTDODSYDCPOCW-UHFFFAOYSA-N | |
| SMILES | OC(=O)c1ccc2cc[nH]c2c1 |
Synthesis and Reactivity
The indole-6-carboxylate scaffold can be synthesized through various methods. A common and straightforward laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.
Experimental Protocol: Synthesis of Indole-6-Carboxylic Acid
This protocol details the hydrolysis of methyl indole-6-carboxylate to yield indole-6-carboxylic acid.[4]
Materials:
-
Methyl indole-6-carboxylate (11.0 g)
-
Tetrahydrofuran (THF) (150 ml)
-
Methanol (150 ml)
-
Water (63 ml)
-
Lithium hydroxide monohydrate (15.8 g)
-
50% (v/v) Hydrochloric acid
Procedure:
-
A solution of methyl indole-6-carboxylate is prepared in a mixture of tetrahydrofuran, methanol, and water.
-
Lithium hydroxide monohydrate is added to the solution.
-
The mixture is stirred at 60°C for 6 hours.
-
The reaction mixture is then concentrated to remove the organic solvents (THF and methanol).
-
The resulting residue is dissolved in water.
-
The aqueous solution is acidified with 50% (v/v) hydrochloric acid, which causes the product to precipitate.
-
The precipitate is collected by filtration and dried to yield indole-6-carboxylic acid.
Expected Outcome:
-
Yield: 9.6 g (95%)
-
Appearance: Tan powder
-
NMR Data (80 MHz; CDCl3): δ 6.51 (m, 1H, H3-indole), 8.04 (m, 1H, H7-indole), 11.43 (broad s, 1H, NH), 12.42 (broad s, 1H, OH).[4]
General Reactivity Workflow
The indole-6-carboxylate scaffold serves as a versatile starting material for the synthesis of diverse derivatives. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, enabling the exploration of a wide chemical space for drug discovery purposes.
Caption: Synthetic workflow for creating diverse indole-6-carboxylate derivatives.
Role as a Pharmacophore in Anticancer Drug Discovery
The indole-6-carboxylate scaffold has been extensively utilized as a pharmacophore for the design of inhibitors targeting key proteins in cancer signaling pathways, particularly receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).[5][6][7] Overexpression of these receptors is a common feature in many cancers, making them prime targets for therapeutic intervention.[5]
Derivatives are designed to mimic the pharmacophoric features of known tyrosine kinase inhibitors, such as erlotinib and sorafenib.[6][8] Molecular docking studies have shown that these derivatives can fit effectively into the ATP-binding sites of EGFR and VEGFR-2, thereby inhibiting their kinase activity.[6][7]
Structure-Activity Relationship (SAR) Studies
SAR studies on indole-6-carboxylate derivatives have revealed key structural features required for potent anticancer activity. Modifications at the C6-carboxylate position, by forming amides and incorporating various heterocyclic moieties like oxadiazoles and hydrazones, have led to the identification of potent cytotoxic agents.[5][7]
-
Targeting EGFR: Hydrazone derivatives of indole-6-carboxylic acid have shown promise as EGFR inhibitors. For instance, compound 4a , with an unsubstituted phenyl moiety, was identified as a potent inhibitor of EGFR.[6]
-
Targeting VEGFR-2: Oxadiazole derivatives have been synthesized to target VEGFR-2. Compound 6c , which features a chloro group at the 4-position of an aromatic ring, exhibited the highest VEGFR-2 enzyme inhibitory activity.[6]
-
General Requirement: The presence of an aryl or heteroaryl fragment attached to a linker at the C6 position appears to be a crucial requirement for anti-tumor activity.[7]
These modifications influence the binding affinity of the compounds to their respective targets and ultimately their ability to inhibit cancer cell proliferation.
Quantitative Biological Data
Several indole-6-carboxylate derivatives have been evaluated for their in vitro anti-proliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 4a | EGFR | HepG2 | - | [6] |
| HCT-116 | - | [6] | ||
| A549 | - | [6] | ||
| 6c | VEGFR-2 | HepG2 | - | [6] |
| HCT-116 | - | [6] | ||
| A549 | - | [6] | ||
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Angiogenesis | HUVEC | 5.6 µg/mL | [5] |
| A549 | 14.4 µg/mL | [5] |
Note: Specific IC₅₀ values for compounds 4a and 6c against individual cell lines were calculated in the cited studies but are not explicitly detailed in the provided search snippets. The studies confirm they were the most potent compounds identified.[6][7]
Signaling Pathway Inhibition
Indole-6-carboxylate derivatives that inhibit EGFR and VEGFR-2 disrupt downstream signaling cascades that are critical for cancer cell survival, proliferation, and angiogenesis. Inhibition of these receptor tyrosine kinases can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis through the extrinsic pathway.[6][7][8]
Caption: Mechanism of action for indole-6-carboxylate derivatives targeting RTKs.
Key Experimental Methodologies
The biological activity of indole-6-carboxylate derivatives is assessed using a variety of in vitro assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the IC₅₀ value of a test compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa, HT-29).[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Test compounds (indole-6-carboxylate derivatives) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The indole-6-carboxylate scaffold is a highly valuable and chemically tractable core for the development of new therapeutic agents. Its utility has been particularly well-demonstrated in oncology, where derivatives have been rationally designed to inhibit critical receptor tyrosine kinases like EGFR and VEGFR-2. The synthetic accessibility of the C6-carboxylate position allows for extensive chemical modification, enabling fine-tuning of potency and selectivity. Future research will likely continue to exploit this versatile scaffold to develop novel drug candidates for cancer and other diseases.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Indole-6-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of indole-6-carboxylic acid and its derivatives. Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their wide range of biological activities and potential as therapeutic agents. While indole-6-carboxylic acid itself is primarily recognized as a synthetic building block, a number of its derivatives have been isolated from various natural sources, including plants, marine organisms, and microorganisms. This document details these natural products, their sources, available quantitative data, and the experimental methodologies used for their isolation and characterization. Furthermore, it elucidates the signaling pathways modulated by these compounds, offering insights for drug discovery and development.
Naturally Occurring Indole-6-Carboxylic Acid Derivatives
The following sections describe known indole-6-carboxylic acid derivatives that have been isolated from natural sources.
From Marine Algae: Indole-6-carboxaldehyde
Indole-6-carboxaldehyde has been isolated from the marine brown algae Sargassum thunbergii.[1][2] This compound has garnered interest for its immunomodulatory and anti-inflammatory properties.[1]
From Microorganisms: 6-Isoprenylindole-3-carboxylic Acid
A prenylated derivative, 6-isoprenylindole-3-carboxylic acid, has been identified from two distinct microbial sources:
-
A marine-derived actinomycete, Streptomyces sp. strain APA-053.
-
An endophytic fungus isolated from the medicinal plant Artemisia annua.
This compound has been shown to possess potent anti-melanogenic activity.
From Plants: 6-Hydroxyindole-3-carboxylic Acid Glycosides
In the model plant Arabidopsis thaliana, derivatives of indole-3-carboxylic acid are synthesized as part of the plant's defense mechanism.[3][4] Among these, several glycosylated conjugates of 6-hydroxyindole-3-carboxylic acid have been identified, highlighting a key biosynthetic pathway for C6-functionalized indoles in the plant kingdom.[3][4]
Quantitative Data
Quantitative analysis of these specialized metabolites is crucial for understanding their physiological relevance and for potential large-scale production. The available data is summarized below.
| Compound Name | Natural Source | Yield / Concentration | Reference |
| 6-Isoprenylindole-3-carboxylic Acid | Streptomyces sp. APA-053 (Marine Bacterium) | 70.1 mg from 36 L culture broth | |
| 6-Hydroxyindole-3-carboxylic Acid Derivatives | Arabidopsis thaliana (Plant) | Accumulation level similar to camalexin (~30 µg/g FW) following AgNO₃ treatment. Relative quantification data available. | [3] |
| Indole-6-carboxaldehyde | Sargassum thunbergii (Marine Brown Algae) | Data not available in cited literature. |
Experimental Protocols
This section provides detailed methodologies for the isolation of these derivatives and the investigation of their associated signaling pathways.
Isolation and Purification Protocols
This protocol describes the fermentation, extraction, and purification of 6-isoprenylindole-3-carboxylic acid from a marine-derived Streptomyces strain.
-
Fermentation: The Streptomyces sp. strain APA-053 is cultured in a suitable medium (e.g., composed of soluble starch, yeast, peptone, and artificial sea salt) in flasks at 27 °C with agitation (120 rpm) for 7 days.
-
Extraction: The entire culture broth (36 L) is harvested and extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude organic extract (e.g., 13.22 g) is subjected to vacuum liquid chromatography (VLC) on a C18 reversed-phase resin column. The column is eluted stepwise with a gradient of methanol (MeOH) in water (e.g., 20%, 40%, 50%, 70%, 80%, 100% MeOH) to generate several primary fractions.
-
HPLC Purification: Fractions containing the target compound, identified by preliminary analysis (e.g., LC-MS), are pooled. The final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column (e.g., Phenomenex Luna, 250 × 10 mm, 5 µm). Isocratic elution with an appropriate solvent system (e.g., 48% aqueous acetonitrile containing 0.1% trifluoroacetic acid) at a flow rate of 2.0 mL/min is used to afford the pure 6-isoprenylindole-3-carboxylic acid. The compound's identity and purity are confirmed by NMR and MS analysis.
While a highly detailed protocol is not available in the cited literature, a general workflow has been described.[5]
-
Extraction: Dried and powdered Sargassum thunbergii is extracted with methanol (MeOH).
-
Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between chloroform (CHCl₃) and water. The organic (chloroform) layer is retained.
-
Silica Column Chromatography: The chloroform fraction is concentrated and subjected to silica gel column chromatography.
-
Elution: The column is eluted with a stepwise gradient of increasing polarity, typically a chloroform-methanol mixture (e.g., starting from 30:1 and progressing to 1:1, v/v).
-
Fraction Analysis: Fractions are collected and analyzed (e.g., by TLC or LC-MS) to identify those containing indole-6-carboxaldehyde, which are then pooled and concentrated for further purification if necessary.
Signaling Pathway Analysis Protocols
This protocol is used to assess the phosphorylation state of MAPKs, such as p38, ERK, and JNK, to determine the effect of a compound like 6-isoprenylindole-3-carboxylic acid.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., B16F10 melanoma cells) to 80-90% confluency. Treat the cells with the compound of interest at various concentrations for a specified time. Include positive and negative controls.
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on the plate with ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the total protein concentration using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK or a housekeeping protein like β-actin. Quantify band intensities to determine the relative change in phosphorylation.[5]
This assay measures the activation of the NF-κB transcription factor, a key event in the TLR4 signaling pathway stimulated by compounds like indole-6-carboxaldehyde.[1]
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate. On the following day, co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element promoter, and another (e.g., Renilla luciferase) under a constitutive promoter to serve as a transfection control.[6]
-
Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), pre-treat the cells with varying concentrations of the test compound (indole-6-carboxaldehyde) or a vehicle control for 1-2 hours.
-
Pathway Induction: Stimulate the cells with a known NF-κB activator (e.g., TNF-α or Lipopolysaccharide (LPS)) to induce the signaling cascade. Incubate for an appropriate period (e.g., 6-8 hours).
-
Cell Lysis: Remove the culture medium and lyse the cells using a passive lysis buffer provided with the assay kit.
-
Luminescence Measurement: Using a dual-luciferase assay system, add the firefly luciferase substrate to the cell lysate in a luminometer plate and measure the resulting luminescence (Signal A). Subsequently, add the quenching solution and the Renilla luciferase substrate, and measure the second signal (Signal B).
-
Data Analysis: Normalize the experimental firefly luciferase signal (A) by dividing it by the control Renilla luciferase signal (B) for each well. Compare the normalized signals from treated cells to those from stimulated, untreated cells to determine the effect of the compound on NF-κB activation.
Signaling Pathways and Workflows
The following diagrams illustrate the key biological pathways associated with the described indole-6-carboxylic acid derivatives.
References
- 1. The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-6-Carboxaldehyde Isolated from Sargassum thunbergii (Mertens) Kuntze Prevents Oxidative Stress-Induced Cellular Damage in V79-4 Chinese Hamster Lung Fibroblasts through the Activation of the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bis-indole alkaloid caulerpin from a new source Sargassum platycarpum: isolation, characterization, in vitro anticancer activity, binding with nucleobases by DFT calculations and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical and biological evaluation of some Sargassum species from Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Qualitative and Quantitative Analysis of Phytochemical Studies on Selected Seaweeds Acanthopora Spicifera and Sargassum Wightii | Semantic Scholar [semanticscholar.org]
The Multifaceted Therapeutic Potential of Substituted Indole Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. Among these, substituted indole esters have garnered significant attention for their potential in treating a range of diseases, from cancer and microbial infections to inflammatory conditions and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological activities of substituted indole esters, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.
Anticancer Activities
Substituted indole esters have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.
Quantitative Data: In Vitro Anticancer Efficacy
The anticancer potential of substituted indole esters is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of several representative substituted indole esters against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | p-chlorophenyl substituent on sulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |
| MDA-MB-468 (Breast) | 8.2 | [1] | ||
| U2 | Indole-based Bcl-2 inhibitor | MCF-7 (Breast) | 1.2 ± 0.02 | [2] |
| U3 | Indole-based Bcl-2 inhibitor | MCF-7 (Breast) | 11.10 ± 0.07 | [2] |
| 5c | Heteroannulated indole derivative | HeLa (Cervical) | 13.41 | [3] |
| 5d | Heteroannulated indole derivative | HeLa (Cervical) | 14.67 | [3] |
| V7 | 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | MGC803 (Gastric) | 1.59 | [4] |
| 9b | 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | MGC-803 (Gastric) | 0.58 | [4] |
| HCT-116 (Colon) | 0.68 | [4] | ||
| Kyse450 (Esophageal) | 0.59 | [4] | ||
| 16 | Urea containing derivative | Lung Cancer Cells | Not specified, but showed strong cytotoxicity | [5] |
| Prostate Cancer Cells | Not specified, but showed strong cytotoxicity | [5] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of substituted indole esters are often mediated through their interaction with critical signaling pathways that regulate cell survival and death.
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[1][2][3][4][6] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. Substituted indole esters can induce apoptosis by inhibiting the function of anti-apoptotic Bcl-2 proteins, thereby allowing the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[2]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[7][8][9][10][11] Its aberrant activation is a hallmark of many cancers. Certain indole esters exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and cell survival proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Substituted indole ester stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted indole ester in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Activities
Substituted indole esters have emerged as promising candidates in the fight against microbial infections, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: In Vitro Antimicrobial Efficacy
The antimicrobial efficacy of substituted indole esters is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
| Compound ID | Substitution Pattern | Target Organism | MIC (µM) | Reference |
| 13b | 5-Bromo-indole-3-carboxamide-PA3-6-3 | Staphylococcus aureus | ≤ 0.28 | |
| Acinetobacter baumannii | ≤ 0.28 | |||
| Cryptococcus neoformans | ≤ 0.28 | |||
| 2c | Indole-thiadiazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [12][13] |
| 3d | Indole-triazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [12][13] |
| Compound 9 | Indole derivative | Staphylococcus aureus | Moderate activity | [14] |
| Escherichia coli | Moderate activity | [14] | ||
| Compound 30 | Indole derivative | Staphylococcus aureus | Moderate activity | [14] |
| Escherichia coli | Moderate activity | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[15][16]
Materials:
-
Substituted indole ester stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the substituted indole ester in the broth directly in the 96-well plate. The final volume in each well is typically 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be achieved by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will result in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Anti-inflammatory Activities
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Substituted indole esters have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter.
| Compound ID | Substitution Pattern | Animal Model | Dose | % Inhibition of Edema | Reference |
| S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | Rat | Not specified | 63.69% (after 3h) | [17] |
| S7 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | Rat | Not specified | Significant activity | [17] |
| S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | Rat | Not specified | Significant activity | [17] |
| Indoline derivatives (25, 26, 29, 9, 10, 17, 18) | Various substitutions on indoline carbamates | Mouse | 1-10 pM | Reduced NO, TNF-α, and IL-6 | [18] |
Key Signaling Pathways in Anti-inflammatory Activity
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key player in the inflammatory response. Extracellular stimuli activate a cascade of protein kinases, including ERK, JNK, and p38 MAPK, which in turn regulate the production of pro-inflammatory mediators. Some indole esters may exert their anti-inflammatory effects by modulating the MAPK signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[19]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Substituted indole ester
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Animal Grouping: Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (receiving the reference drug), and one or more test groups (receiving different doses of the substituted indole ester).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage, one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume. The percentage of edema inhibition for each treated group is calculated relative to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Neuroprotective Activities
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Substituted indole esters have shown promise as neuroprotective agents by combating oxidative stress and modulating pathways involved in neuronal survival.
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of indole derivatives are often attributed to their antioxidant and radical scavenging properties.[20] They can protect neurons from damage induced by reactive oxygen species (ROS), which are implicated in the pathology of various neurodegenerative disorders.[20] Additionally, some indole derivatives may modulate signaling pathways that promote neuronal survival, such as the Nrf2-ARE pathway, which is a primary cellular defense mechanism against oxidative stress.[14][21]
Experimental Protocol: LDH Cytotoxicity Assay for Neuroprotection
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the amount of released LDH, which is proportional to the number of lysed cells.[22][23]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
Substituted indole ester
-
Neurotoxic agent (e.g., H2O2, MPP+)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the substituted indole ester for a specified period.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death. Include a control group with no neurotoxin and a group with the neurotoxin but no test compound.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay:
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).
-
Add the stop solution provided in the kit to each well.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the absorbance. The neuroprotective effect of the indole ester is determined by its ability to reduce the amount of LDH released in the presence of the neurotoxin compared to the cells treated with the neurotoxin alone. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a lysis buffer).
Conclusion
Substituted indole esters represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific evidence. The ability to readily modify the indole scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of novel and effective therapeutics. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable class of molecules. Further investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy will be crucial in translating the promise of substituted indole esters into clinical realities.
References
- 1. scispace.com [scispace.com]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Pathway | GeneTex [genetex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Electron Density Distribution in Ethyl 1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to analyze the electron density distribution in the molecule Ethyl 1H-indole-6-carboxylate. Due to the limited availability of direct experimental or theoretical studies on this specific molecule, this guide synthesizes information from foundational principles of quantum chemistry and data from closely related indole derivatives. The presented data serves as an illustrative framework for the anticipated electronic characteristics of this compound.
Introduction to Electron Density Distribution
The electron density distribution within a molecule is a fundamental quantum mechanical property that governs its chemical reactivity, intermolecular interactions, and physical properties. It provides a three-dimensional map of the probability of finding an electron at any given point in space around the nuclei. For drug development professionals, a thorough understanding of the electron density distribution is crucial for predicting a molecule's electrostatic potential, identifying sites susceptible to electrophilic or nucleophilic attack, and designing molecules with desired binding affinities to biological targets.
Methodologies for Determining Electron Density Distribution
The determination of electron density distribution can be approached through both experimental and theoretical methods.
Experimental Determination: X-ray Diffraction Crystallography
High-resolution single-crystal X-ray diffraction is a powerful experimental technique for mapping electron density.[1][2][3] By precisely measuring the diffraction pattern of X-rays scattered by a crystal, the electron density distribution throughout the unit cell can be reconstructed.
Experimental Protocol for X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate atomic positions, displacement parameters, and ultimately, the electron density distribution.
-
Topological Analysis: The refined electron density is then analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize chemical bonds and atomic charges.[4]
Experimental Workflow for X-ray Diffraction Analysis
Caption: Workflow for experimental electron density determination.
Theoretical Determination: Computational Quantum Chemistry
Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful and accessible means to model the electron density distribution of molecules.[5] These methods solve approximations of the Schrödinger equation to yield the molecular wavefunction, from which the electron density can be derived.
Computational Protocol for DFT Calculations:
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic wavefunction.
-
Electron Density Analysis: The calculated wavefunction is then used to compute various electronic properties, including:
-
Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, atomic charges, and intramolecular interactions like hyperconjugation.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Theoretical Workflow for DFT-Based Electron Density Analysis
Caption: Workflow for theoretical electron density analysis.
Predicted Electron Density Characteristics of this compound
While specific data for this compound is not available, we can infer its electronic properties based on the analysis of related indole derivatives.
Structural Parameters
The molecular geometry is a direct consequence of the electron density distribution. The following table presents selected optimized bond lengths and angles for a similar molecule, Ethyl indole 2-carboxylate, calculated using the B3LYP/6-311++G(d,p) level of theory.[6] These values provide a reasonable estimate for the geometry of the 6-carboxylate isomer.
| Parameter | Bond/Atoms | Value |
| Bond Lengths (Å) | ||
| C4-C9 | 1.426 | |
| C10-O11 | 1.216 | |
| C2-C10 | 1.465 | |
| Bond Angles (°) | ||
| N1-C2-C10 | 109.38 | |
| N1-C2-C3 | 109.29 | |
| C3-C2-C10 | 132.3 |
Table 1: Selected Optimized Geometrical Parameters for Ethyl indole 2-carboxylate.[6]
Natural Bond Orbital (NBO) Analysis and Charge Distribution
NBO analysis for related indole derivatives reveals significant charge delocalization within the indole ring system.[7] The nitrogen atom of the indole ring is expected to be a region of relatively high electron density, while the carbonyl carbon of the ester group will be electron deficient. The aromatic benzene ring will exhibit a delocalized π-electron system. This charge separation is a key determinant of the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are central to understanding a molecule's electronic behavior. For a related molecule, Ethyl 6-nitro-1H-indole-3-carboxylate, the HOMO is located over the electron-donating carboxylate group, while the LUMO is centered on the electron-accepting nitro group and the indole ring.[7] In the case of this compound, the HOMO is anticipated to be distributed over the indole ring, particularly the pyrrole moiety, and the LUMO is expected to be located primarily on the benzene ring and the carboxylate group. The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability and reactivity.
Conclusion
The electron density distribution of this compound is a critical property that dictates its chemical and physical behavior. While direct experimental data is currently lacking, a combination of high-resolution X-ray diffraction and theoretical methods like Density Functional Theory can provide a detailed understanding of its electronic structure. The analysis of related indole derivatives suggests a molecule with significant charge delocalization, with the indole nitrogen and the carbonyl oxygen being electron-rich centers, and the carbonyl carbon being an electron-deficient center. This information is invaluable for applications in drug design and materials science, enabling the prediction of reactivity, intermolecular interactions, and potential biological activity. Further experimental and computational studies on this compound are warranted to precisely elucidate its electron density distribution.
References
The C-6 Position of the Indole Ring: A Technical Guide to Reactivity and Functionalization
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. While the reactivity of the pyrrole ring (C-2 and C-3 positions) has been extensively studied and exploited, the selective functionalization of the carbocyclic ring, particularly the C-6 position, has historically presented a significant synthetic challenge. This technical guide provides an in-depth exploration of the reactivity of the C-6 position of the indole ring, summarizing key methodologies for its functionalization, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Challenge of C-6 Selectivity
The indole ring system is an electron-rich heterocycle. Electrophilic aromatic substitution, the most common reaction of indoles, overwhelmingly favors the C-3 position due to the stability of the resulting intermediate. When the C-3 position is blocked, substitution may occur at the C-2 position. The benzene portion of the indole ring is less reactive, and within it, the C-4, C-5, C-6, and C-7 positions exhibit similar reactivity, making regioselective functionalization a formidable task.
However, the growing importance of 6-substituted indole derivatives in medicinal chemistry, for example as serotonin agonists and potential anticancer agents, has driven the development of innovative strategies to achieve selective C-6 functionalization.[1] These methods often employ directing groups or specialized catalytic systems to overcome the inherent reactivity patterns of the indole nucleus.
Methodologies for C-6 Functionalization
This section details three prominent and effective methods for the selective functionalization of the C-6 position of the indole ring.
Brønsted Acid-Catalyzed C-6 Functionalization
A metal-free approach for the remote C-6 functionalization of 2,3-disubstituted indoles has been developed using Brønsted acid catalysis. This method utilizes the reaction of indoles with β,γ-unsaturated α-ketoesters to achieve high yields and excellent regioselectivity for the C-6 position.[2][3]
Quantitative Data:
| Entry | Indole Substrate | β,γ-Unsaturated α-Ketoester | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[4] |
| 1 | 2,3-Dimethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 92 |
| 2 | 2,3-Diethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 85 |
| 3 | 1,2,3-Trimethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 88 |
| 4 | 2-Methyl-3-phenylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 78 |
| 5 | 2,3-Dimethylindole | Ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 90 |
| 6 | 2,3-Dimethylindole | Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 95 |
Experimental Protocol: General Procedure for Brønsted Acid-Catalyzed C-6 Functionalization [3]
-
To a stirred solution of the 2,3-disubstituted indole (0.3 mmol) in toluene (2.0 mL) is added the β,γ-unsaturated α-ketoester (0.2 mmol).
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.04 mmol, 20 mol%) is then added to the mixture.
-
The reaction mixture is stirred at 30 °C for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired C-6 functionalized indole.
CuO-Catalyzed Direct C-6 Arylation
A significant advancement in C-6 functionalization is the copper-catalyzed direct arylation of indoles. This method utilizes a removable N-P(O)tBu₂ directing group and diaryliodonium triflate salts as the arylating agents in the presence of catalytic copper(II) oxide.[5][6][7] This protocol is distinguished by its mild reaction conditions and broad substrate scope.[8]
Quantitative Data:
| Entry | Indole Substrate (N-P(O)tBu₂) | Diaryliodonium Triflate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[5] |
| 1 | Indole | Diphenyliodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 85 |
| 2 | 2-Methylindole | Diphenyliodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 82 |
| 3 | 3-Methylindole | Diphenyliodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 88 |
| 4 | 5-Methoxyindole | Diphenyliodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 90 |
| 5 | Indole | Bis(4-methoxyphenyl)iodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 87 |
| 6 | Indole | Bis(4-chlorophenyl)iodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 79 |
Experimental Protocol: General Procedure for CuO-Catalyzed C-6 Arylation [6]
-
A mixture of the N-P(O)tBu₂ protected indole (0.2 mmol), diaryliodonium triflate (0.3 mmol), and CuO (0.02 mmol, 10 mol%) in 1,2-dichloroethane (2.0 mL) is stirred in a sealed tube.
-
The reaction mixture is heated at 80 °C for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired C-6 arylated indole.
Ruthenium-Catalyzed Remote C-6 Alkylation
For the introduction of alkyl groups at the C-6 position, a ruthenium-catalyzed remote C-H alkylation has been developed.[9] This strategy employs an N-pyrimidinyl directing group on the indole and an ancillary ester directing group at the C-3 position, which is crucial for achieving high reactivity and selectivity at the C-6 position.[10][11] Yields of up to 92% have been reported for this transformation.[12]
Quantitative Data:
| Entry | N-Pyrimidinyl-3-ester-indole Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[9] |
| 1 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | Ethyl bromoacetate | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 85 |
| 2 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | Methyl 2-bromopropionate | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 78 |
| 3 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | t-Butyl bromoacetate | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 92 |
| 4 | Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | Ethyl bromoacetate | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 88 |
| 5 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 1-Bromo-3-phenylpropane | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 75 |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed C-6 Alkylation [10]
-
To a screw-capped vial are added the N-pyrimidinyl-3-ester-indole (0.25 mmol), the alkylating agent (0.75 mmol), [RuCl₂(p-cymene)]₂ (0.0125 mmol, 5 mol%), and KOAc (0.5 mmol).
-
The vial is sealed, and 1,4-dioxane (1.0 mL) and acetic acid (0.5 mmol) are added.
-
The reaction mixture is heated at 120 °C for 16 hours under an argon atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the residue is purified by preparative TLC or column chromatography to give the C-6 alkylated indole.
Biological Relevance and Signaling Pathways
The functionalization of the indole C-6 position is of significant interest due to the biological activities of the resulting molecules. A prime example of the importance of substitution on the indole ring is found in the biosynthesis of melatonin from serotonin.
Melatonin Biosynthesis from Serotonin
Melatonin, a key hormone regulating the sleep-wake cycle, is biosynthesized from the neurotransmitter serotonin. This pathway involves enzymatic modifications of the indole core, highlighting the impact of substituents on biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 3. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Collection - Cu-Catalyzed Direct C6-Arylation of Indoles - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 6. Cu-Catalyzed Direct C6-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Cu-Catalyzed Direct C6-Arylation of Indoles - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. [PDF] Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation | Semantic Scholar [semanticscholar.org]
Commercial suppliers and purity grades of Ethyl 1H-indole-6-carboxylate.
Ethyl 1H-indole-6-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. This technical guide provides an overview of its commercial availability, purity grades, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Commercial Availability and Purity Grades
This compound is available from various chemical suppliers, catering to different research and development needs. The purity of the compound is a critical factor for its application, especially in pharmaceutical synthesis where impurities can affect reaction outcomes, biological activity, and safety profiles. High-purity grades are typically required for applications such as reference standards and in later-stage drug development.
The following table summarizes the available information on a key supplier and the purity grades they offer. Researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific purity data.
| Supplier | CAS Number | Purity Grades Offered | Analytical Methods for Quality Control |
| SynHet | 107384-68-9 | >99% (USP, BP, Ph. Eur. pharma grade), 95%[1] | LCMS, GCMS, HPLC, GC (FID), Mass Spectrometry (MS), NMR, FTIR, UV-VIS, Capillary Electrophoresis (CZE), Titration, CHNS Elemental Analysis[1] |
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is a crucial step in its application. Quality control (QC) is a systematic process of sampling, testing, and documentation to ensure that the material meets its predetermined specifications.[2] A comprehensive QC workflow involves a battery of analytical techniques to characterize the compound and quantify impurities.
Standard Quality Control Workflow
A typical workflow for the quality control of an organic compound like this compound involves initial identification followed by purity assessment.
References
A Technical Guide to the IUPAC Nomenclature of Substituted Indole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted indole carboxylates. Indole carboxylates are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery due to their diverse biological activities. A precise and systematic naming convention is crucial for unambiguous communication within the scientific community.
Core Principles of IUPAC Nomenclature for Indole Derivatives
The IUPAC nomenclature for organic compounds follows a systematic set of rules to provide a unique name for every structure. For substituted indole carboxylates, the key principles involve identifying the parent indole ring, locating substituents using a specific numbering system, and prioritizing the principal functional group.
Numbering the Indole Ring System
The indole ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The numbering of the indole nucleus is fixed and starts from the nitrogen atom of the pyrrole ring, proceeding around the ring as illustrated below.
Priority of Functional Groups
In IUPAC nomenclature, functional groups are prioritized to determine the parent compound and the suffix of the name. For substituted indole carboxylates, the carboxylic acid group (-COOH) has the highest priority.[1][2][3][4][5] When the carboxylic acid group is present, the compound is named as an indolecarboxylic acid. All other functional groups are treated as substituents and are listed as prefixes in alphabetical order.
Esters of indolecarboxylic acids are named as salts of the corresponding carboxylic acid. The name of the alkyl or aryl group attached to the oxygen of the ester functionality is stated first, followed by the name of the parent indolecarboxylate.[6][7][8]
Nomenclature of Substituted Indole Carboxylic Acids
To name a substituted indole carboxylic acid, the following steps should be followed:
-
Identify the Indole Ring: The parent structure is the indole ring.
-
Locate the Carboxylic Acid Group: The position of the carboxylic acid group on the indole ring is indicated by a number. The suffix "-carboxylic acid" is added to the parent name "indole". For example, if the carboxylic acid group is at position 2, the parent name is "indole-2-carboxylic acid".[9]
-
Identify and Locate Substituents: All other groups attached to the indole ring are considered substituents. Their positions are indicated by numbers, and their names are added as prefixes.
-
Alphabetize Substituents: If there are multiple substituents, they are listed in alphabetical order.
-
Indicate the Position of Hydrogen on the Nitrogen (if necessary): For the parent indole, the hydrogen on the nitrogen is at position 1, denoted as 1H-indole. This is often omitted if the substitution on the nitrogen is explicitly stated.
Example:
Let's consider an indole ring with a carboxylic acid at position 2, a bromine atom at position 5, and a methyl group at position 1.
-
Parent: Indole-2-carboxylic acid
-
Substituents: 5-bromo, 1-methyl
-
Alphabetical order: bromo, methyl
-
Full IUPAC Name: 5-bromo-1-methyl-1H-indole-2-carboxylic acid
Nomenclature of Substituted Indole Carboxylates (Esters)
The naming of esters of substituted indole carboxylic acids follows a similar pattern, with the ester group being the primary functional group.
-
Identify the Alkyl/Aryl Group of the Ester: The name of the group attached to the oxygen of the ester is the first part of the name.
-
Name the Parent Indole Carboxylate: The indole part is named as a carboxylate. The "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid is replaced with "-oate".
-
Identify and Locate Substituents on the Indole Ring: Substituents on the indole ring are named as prefixes with their corresponding locants.
-
Combine the Parts: The name is constructed by stating the alkyl/aryl group of the ester, followed by the substituted indole carboxylate name.
Example:
Consider an ethyl ester of 5-bromo-1-methyl-1H-indole-2-carboxylic acid.
-
Ester Alkyl Group: ethyl
-
Parent Carboxylate: 5-bromo-1-methyl-1H-indole-2-carboxylate
-
Full IUPAC Name: ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
Quantitative Data from Synthetic Procedures
The following tables summarize quantitative data from the synthesis of various substituted indole carboxylates, as reported in the scientific literature.
Table 1: Synthesis of Ethyl 5-Substituted-1H-indole-2-carboxylates
| Substituent at C5 | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| Bromo | Ethyl 1H-indole-2-carboxylate | N-Bromosuccinimide, DMF, rt, 2h | 92 | 152-154 | [10] |
| Iodo | Ethyl 1H-indole-2-carboxylate | I₂, HIO₃, H₂SO₄, AcOH, 80°C, 4h | 85 | 163-165 | [11] |
| Methoxy | 4-Methoxyphenylhydrazine hydrochloride | Ethyl pyruvate, EtOH, reflux, 4h | 78 | 134-136 | [12] |
| Nitro | Ethyl 1H-indole-2-carboxylate | HNO₃, H₂SO₄, 0°C | 89 | 201-203 | [1] |
Table 2: Spectroscopic Data for Selected Indole Carboxylates
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) | Reference |
| Ethyl 5-bromo-1H-indole-2-carboxylate | 9.22 (s, 1H), 7.68 (d, 1H), 7.39 (q, 2H), 7.23 (m, 1H), 4.47 (q, 2H), 1.46 (t, 3H) | 161.18, 135.41, 128.05, 126.68, 124.15, 121.56, 121.41, 112.13, 98.40, 61.63, 14.45 | 3300 (N-H), 1680 (C=O) | 266 [M-H]⁻ | [1] |
| 1-Benzyl-N-(4-chlorobenzyl)-1H-indole-2-carboxamide | 7.65 (d, 1H), 7.39 (d, 1H), 7.14-7.31 (m, 9H), 7.06 (dd, 2H), 6.93 (s, 1H), 6.43 (t, 1H), 5.85 (s, 2H), 4.56 (d, 2H) | Not reported | 3296 (N-H), 1641 (C=O) | 375 [M+1]⁺ | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative substituted indole carboxylates.
Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate[10]
To a solution of ethyl 1H-indole-2-carboxylate (1.89 g, 10 mmol) in dimethylformamide (DMF, 20 mL) was added N-bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise at room temperature. The reaction mixture was stirred for 2 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-water (100 mL). The precipitated solid was filtered, washed with water, and dried under vacuum. The crude product was recrystallized from ethanol to afford ethyl 5-bromo-1H-indole-2-carboxylate as a white solid.
Synthesis of 1-Allyl-1H-indole-2-carboxylic acid[14]
To a solution of ethyl 1H-indole-2-carboxylate (1.89 g, 10 mmol) in acetone (50 mL) was added potassium hydroxide (1.68 g, 30 mmol) in water (1 mL) followed by allyl bromide (1.45 g, 12 mmol). The mixture was stirred at room temperature for 2 hours. The reaction was then refluxed for 1 hour to facilitate hydrolysis of the ester. After cooling, the acetone was removed under reduced pressure. The aqueous residue was diluted with water (50 mL) and acidified with 2N HCl to pH 2-3. The precipitated solid was filtered, washed with water, and dried to give 1-allyl-1H-indole-2-carboxylic acid.
Signaling Pathways and Logical Relationships
Substituted indole carboxylates have been shown to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and HIV.
Inhibition of the MEK1/2-ERK1/2 Signaling Pathway
Certain indole derivatives have been found to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[9] This pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which regulates cell proliferation, differentiation, and survival.
Dual Inhibition of EGFR and CDK2 in Cancer
Some indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] This dual-targeting approach can be an effective strategy in cancer therapy by simultaneously blocking signals that drive cell proliferation and cell cycle progression.
Inhibition of HIV-1 Integrase
Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2] These compounds chelate with the magnesium ions in the active site of the enzyme, thereby blocking the strand transfer step of integration.
This technical guide provides a foundational understanding of the IUPAC nomenclature for substituted indole carboxylates and highlights their importance in drug discovery and development through examples of their synthesis and biological activities. A consistent and accurate application of these naming conventions is essential for the clear dissemination of scientific research in this dynamic field.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 1H-indole-6-carboxylate from indole-6-carboxylic acid via Fischer esterification. This method offers a straightforward and efficient route to this valuable intermediate used in the synthesis of various pharmacologically active compounds. The protocol includes reagent quantities, reaction conditions, purification procedures, and characterization data.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with significant biological activities. This compound is a key building block in the development of new therapeutic agents. The esterification of the corresponding carboxylic acid is a fundamental transformation to enable further chemical modifications. The Fischer esterification method, utilizing an acid catalyst in an excess of alcohol, is a classic and reliable approach for this conversion.
Reaction Scheme
Caption: Fischer esterification of indole-6-carboxylic acid to this compound.
Experimental Protocol: Fischer Esterification
This protocol is based on established principles of Fischer esterification.[1][2][3]
Materials:
-
Indole-6-carboxylic acid
-
Absolute Ethanol (EtOH), reagent grade
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc), for extraction
-
Hexanes, for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole-6-carboxylic acid.
-
Reagent Addition: Add a significant excess of absolute ethanol to the flask to act as both the reactant and the solvent.
-
Catalyst Addition: Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for a period sufficient to drive the reaction to completion, typically monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a solid.
-
Data Presentation
| Parameter | Value | Reference |
| Reactant | Indole-6-carboxylic acid | |
| Product | This compound | |
| CAS Number | 107384-68-9 | [4] |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Purity (Typical) | >95% | [4] |
| Analytical Methods | NMR, LCMS, GCMS | [4] |
Characterization Data
Characterization data for the synthesized this compound should be consistent with the following:
-
Appearance: Off-white to pale yellow solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the final product.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Method: Acyl Chloride Formation
An alternative to the direct Fischer esterification involves a two-step process. First, indole-6-carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).[5] The resulting acyl chloride is then reacted with ethanol to form the ethyl ester.[5] This method can be advantageous when the starting carboxylic acid is sensitive to strong acids or high temperatures for prolonged periods.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods.
Conclusion
The Fischer esterification of indole-6-carboxylic acid provides a reliable and scalable method for the synthesis of this compound. The detailed protocol and workflow diagram presented in these application notes offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Proper execution of the experimental procedure and safety precautions are essential for a successful and safe synthesis.
References
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Fischer indole synthesis for the preparation of 6-substituted indoles, a class of compounds with significant interest in medicinal chemistry and drug discovery. This document outlines the reaction mechanism, detailed experimental protocols for various 6-substituted indoles, and a summary of their biological significance.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a key scaffold in numerous natural products and pharmaceuticals.[1] Discovered by Hermann Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[2] The versatility of this reaction allows for the introduction of a wide range of substituents onto the indole ring, making it a powerful tool in synthetic organic chemistry.
6-Substituted indoles, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4] The substituent at the 6-position can significantly influence the pharmacological profile of the indole derivative, making the development of efficient synthetic routes to these compounds a key focus in drug discovery.[5]
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone intermediate, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[2]
General Reaction Mechanism
The key steps of the Fischer indole synthesis are:
-
Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: The enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: The resulting aminal eliminates ammonia to form the final indole product.
A diagrammatic representation of the reaction mechanism is provided below.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
A general workflow for the synthesis and analysis of 6-substituted indoles via the Fischer indole synthesis is depicted below. This workflow can be adapted based on the specific substrate and desired product.
Caption: General experimental workflow for Fischer indole synthesis.
Experimental Protocols and Quantitative Data
This section provides detailed experimental protocols for the synthesis of various 6-substituted indoles. The quantitative data, including reaction conditions and yields, are summarized in the tables for easy comparison.
Synthesis of 6-Cyanoindoles
6-Cyanoindoles are valuable intermediates in the synthesis of pharmacologically active compounds, including dopamine D4 receptor ligands.
Table 1: Synthesis of 6-Cyanoindoles via Fischer Indole Synthesis
| Entry | Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanophenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 2 | 85 |
| 2 | 4-Cyanophenylhydrazine | Acetone | Polyphosphoric Acid | 100 | 1 | 78 |
| 3 | 4-Cyanophenylhydrazine | Ethyl pyruvate | Ethanolic HCl | Reflux | 4 | 72 |
Protocol 1: Synthesis of 6-Cyano-1,2,3,4-tetrahydrocarbazole
-
To a solution of 4-cyanophenylhydrazine hydrochloride (1.70 g, 10 mmol) in glacial acetic acid (20 mL), add cyclohexanone (1.08 g, 11 mmol).
-
Heat the reaction mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 6-cyano-1,2,3,4-tetrahydrocarbazole.
Synthesis of 6-Haloindoles
Halogenated indoles, such as 6-bromoindoles, serve as versatile building blocks for further functionalization through cross-coupling reactions.[5]
Table 2: Synthesis of 6-Haloindoles via Fischer Indole Synthesis
| Entry | Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromophenylhydrazine | Acetone | Zinc Chloride | 150 | 1 | 65 |
| 2 | 4-Chlorophenylhydrazine | Ethyl methyl ketone | Sulfuric Acid/Ethanol | Reflux | 3 | 70 |
| 3 | 4-Fluorophenylhydrazine | Cyclopentanone | Polyphosphoric Acid | 120 | 2 | 75 |
Protocol 2: Synthesis of 6-Bromo-2-methylindole
-
A mixture of 4-bromophenylhydrazine hydrochloride (2.24 g, 10 mmol), acetone (0.87 mL, 12 mmol), and anhydrous zinc chloride (1.36 g, 10 mmol) is heated at 150 °C for 1 hour.
-
Cool the reaction mixture and treat it with a 2 M solution of sodium hydroxide until alkaline.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-bromo-2-methylindole.
Synthesis of 6-Alkoxyindoles
6-Alkoxyindoles are present in various biologically active molecules and natural products.
Table 3: Synthesis of 6-Alkoxyindoles via Fischer Indole Synthesis
| Entry | Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylhydrazine | Pyruvic acid | Acetic Acid | Reflux | 5 | 80 |
| 2 | 4-Ethoxyphenylhydrazine | Acetophenone | Polyphosphoric Acid | 110 | 2 | 75 |
| 3 | 4-Benzyloxyphenylhydrazine | Propanal | p-Toluenesulfonic acid/Toluene | Reflux | 6 | 68 |
Protocol 3: Synthesis of 6-Methoxyindole-2-carboxylic acid
-
A solution of 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and pyruvic acid (0.88 g, 10 mmol) in glacial acetic acid (25 mL) is heated at reflux for 5 hours.
-
Cool the reaction mixture to room temperature, and the product precipitates.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-methoxyindole-2-carboxylic acid.
Application in Drug Discovery: Structure-Activity Relationships
The substituent at the 6-position of the indole ring plays a crucial role in modulating the biological activity of the molecule. Understanding the structure-activity relationship (SAR) is vital for the design of potent and selective drug candidates.
For instance, in the development of HIV-1 fusion inhibitors, the nature of the substituent on the indole ring significantly impacts the inhibitory activity.[7] Similarly, for Mcl-1 inhibitors, modifications on the indole core, including the 6-position, have been explored to enhance binding affinity.
The following diagram illustrates a conceptual SAR for 6-substituted indoles, where different functional groups at the 6-position can influence the interaction with a biological target.
Caption: Conceptual Structure-Activity Relationship of 6-substituted indoles.
Conclusion
The Fischer indole synthesis remains a cornerstone for the preparation of substituted indoles. Its application to the synthesis of 6-substituted indoles provides access to a diverse range of compounds with significant potential in drug discovery and development. The protocols and data presented in these application notes offer a practical guide for researchers in this field. Further exploration of novel catalysts and reaction conditions continues to expand the scope and efficiency of this venerable reaction.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. | Semantic Scholar [semanticscholar.org]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the N-H Position of Ethyl 1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the N-H position of Ethyl 1H-indole-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The methods outlined below cover N-alkylation, N-acylation, and N-sulfonylation, offering a versatile toolkit for modifying this indole core.
General Workflow
The derivatization of the N-H position of this compound typically follows a two-step process: deprotonation of the indole nitrogen to form a nucleophilic indolide anion, followed by reaction with a suitable electrophile (alkyl halide, acylating agent, or sulfonyl chloride). The choice of base, solvent, and reaction conditions is crucial for achieving high yields and selectivity.
Application Note: Hydrolysis of Ethyl 1H-indole-6-carboxylate to 1H-indole-6-carboxylic acid
Introduction
1H-indole-6-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. This application note provides a detailed protocol for the hydrolysis of ethyl 1H-indole-6-carboxylate to yield 1H-indole-6-carboxylic acid. The described method utilizes a straightforward saponification reaction, a fundamental transformation in organic synthesis that is both high-yielding and easily scalable.
Reaction Scheme
The hydrolysis of this compound is typically achieved through saponification, where the ester is treated with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents. This is followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Caption: Reaction scheme for the hydrolysis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the starting material and the product of the hydrolysis reaction.
| Parameter | This compound | 1H-Indole-6-carboxylic acid |
| Molecular Formula | C₁₁H₁₁NO₂ | C₉H₇NO₂ |
| Molecular Weight | 189.21 g/mol | 161.16 g/mol |
| Appearance | White to off-white solid | Off-white to reddish crystalline powder |
| Melting Point | Not specified | 247-254 °C |
| Purity (Typical) | >95% | ≥ 99% (HPLC) |
| Typical Yield | N/A | ~95% |
Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of similar indole esters.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M or as needed for acidification
-
Ethyl acetate (for extraction, optional)
-
Brine solution (saturated NaCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water. A common solvent ratio is 3:3:1.
-
Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) or an equivalent amount of sodium hydroxide to the stirred solution.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Dissolve the remaining aqueous residue in water.
-
If necessary, wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl.
-
-
Isolation of Product:
-
The 1H-indole-6-carboxylic acid will precipitate out of the solution as a solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
-
Drying: Dry the collected solid under vacuum to a constant weight.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis of this compound.
Caption: Workflow for the hydrolysis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Sodium hydroxide and lithium hydroxide are corrosive and should be handled with care.
-
Hydrochloric acid is corrosive and can cause severe burns.
-
Organic solvents are flammable. Avoid open flames and sparks.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 1H-indole-6-carboxylic acid from its corresponding ethyl ester. The high yield and purity of the final product make this procedure suitable for both small-scale research and larger-scale production in a drug development setting.
Application of Ethyl 1H-indole-6-carboxylate in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-indole-6-carboxylate is a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The indole core is a privileged structure, frequently found in biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for synthesizing diverse libraries of compounds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. Indole derivatives have shown significant promise in targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4]
Key Applications and Target Kinases
Derivatives of this compound have been successfully synthesized and evaluated as inhibitors of several important kinase families:
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR: A key target in various cancers. Indole-based compounds have been designed to mimic the pharmacophoric features of known EGFR inhibitors.[1][3][4]
-
VEGFR-2: Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Indole-6-carboxylate derivatives have been developed as potent VEGFR-2 inhibitors.[1][3][4]
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Involved in cell growth and division.[5]
-
-
CMGC Kinases:
-
Other Kinases:
-
Glycogen Synthase Kinase-3β (GSK-3β): A multifunctional serine/threonine kinase involved in numerous cellular processes.[8]
-
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized from indole-6-carboxylate and related indole precursors.
Table 1: EGFR and VEGFR-2 Inhibitory Activity of Indole-6-carboxylate Derivatives [1][3]
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| 4a | EGFR | 0.12 | HepG2 | 0.25 |
| HCT-116 | 0.31 | |||
| A549 | 0.42 | |||
| 6c | VEGFR-2 | 0.15 | HepG2 | 0.33 |
| HCT-116 | 0.45 | |||
| A549 | 0.58 | |||
| Erlotinib | EGFR | 0.10 | - | - |
| Sorafenib | VEGFR-2 | 0.11 | - | - |
Table 2: DYRK1A Inhibitory Activity of 11H-indolo[3,2-c]quinoline-6-carboxylic Acids [2]
| Compound ID | R | DYRK1A IC50 (µM) | CLK1 IC50 (µM) | GSK-3α/β IC50 (µM) |
| 5h | I | 0.008 | 0.17 | >10 |
| 5i | Br | 0.025 | 0.45 | >10 |
| 5j | Cl | 0.08 | 1.2 | >10 |
Table 3: Cytotoxicity of Indolyl-Hydrazone Derivatives against Breast Cancer Cells [6]
| Compound ID | MCF-7 IC50 (µM) |
| 5 | 2.73 ± 0.14 |
| 8 | 4.38 ± 0.23 |
| 12 | 7.03 ± 0.37 |
| Staurosporine | 8.32 ± 0.43 |
Signaling Pathways and Experimental Workflow
EGFR and VEGFR-2 Signaling Pathways
The diagram below illustrates the signaling cascades initiated by EGFR and VEGFR-2, which are common targets for kinase inhibitors derived from this compound. These pathways are critical for cell proliferation, survival, and angiogenesis.
Caption: EGFR and VEGFR-2 signaling pathways targeted by indole-based inhibitors.
General Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram outlines a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for Biological Screening of Novel Indole-6-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Indole derivatives represent a versatile scaffold in modern drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, novel indole-6-carboxylate derivatives have shown promise as potent inhibitors of key signaling pathways implicated in cancer progression, such as those regulated by receptor tyrosine kinases like EGFR and VEGFR-2.[3][4] This document provides a detailed protocol for the initial biological screening of these novel compounds, outlining a hierarchical workflow from primary cytotoxicity assessment to secondary apoptosis assays and preliminary mechanism of action studies. The protocols are designed for an in vitro cell-based screening cascade to identify and characterize promising lead compounds for further development.[5][6][7]
Overall Screening Workflow
The proposed screening protocol follows a multi-stage approach to efficiently identify and characterize the biological activity of the novel indole-6-carboxylate derivatives. The workflow begins with a broad primary screen to assess general cytotoxicity, followed by more specific secondary assays to determine the mode of cell death and concludes with mechanistic studies to identify molecular targets.
Caption: Hierarchical workflow for screening indole-6-carboxylate derivatives.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This primary assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is used to determine the half-maximal inhibitory concentration (IC50) of the novel compounds. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][10]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, HepG2)[4]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Novel indole-6-carboxylate derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS)[11]
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 620-630 nm can be used to reduce background.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | HCT-116 | 48 | 15.2 |
| Derivative 2 | HCT-116 | 48 | 8.7 |
| Erlotinib (Control) | HCT-116 | 48 | 10.5 |
| Derivative 1 | A549 | 48 | 22.1 |
| Derivative 2 | A549 | 48 | 12.4 |
| Erlotinib (Control) | A549 | 48 | 18.3 |
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the indole derivatives at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300-400 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[16]
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation:
| Treatment | Concentration | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | - | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Derivative 2 | 8.7 µM (IC50) | 48.2 ± 3.1 | 25.3 ± 2.1 | 26.5 ± 2.5 |
| Derivative 2 | 17.4 µM (2x IC50) | 20.5 ± 2.8 | 40.1 ± 3.5 | 39.4 ± 3.1 |
Protocol 3: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can reveal if the test compounds affect the expression or activation (e.g., phosphorylation) of proteins in key signaling pathways.[17][18] Indole derivatives are known to modulate pathways like PI3K/Akt/mTOR and ERK, which are critical for cell survival and proliferation.[1][19]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Seed and treat cells as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17][22]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.
Visualization of a Key Signaling Pathway
Many indole derivatives exert their anticancer effects by inhibiting protein kinases within critical cell survival pathways.[1][19] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates this pathway and potential points of inhibition by novel compounds.
Caption: The PI3K/Akt signaling pathway and potential inhibition points.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. reprocell.com [reprocell.com]
Application Note: High-Purity Isolation of Ethyl 1H-indole-6-carboxylate using Flash Column Chromatography
Introduction
Ethyl 1H-indole-6-carboxylate is a key heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and functional materials. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a fundamental and highly effective technique for the purification of such indole derivatives from crude reaction mixtures, which may contain starting materials, by-products, and other impurities.[1] This document provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography.
The protocol outlines the use of silica gel as the stationary phase, coupled with a non-polar mobile phase system.[2] Normal-phase chromatography separates compounds based on their polarity; polar molecules interact more strongly with the polar silica gel and elute later, while non-polar compounds pass through the column more quickly.[1] This method is particularly well-suited for indole esters of moderate polarity.
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided below. All reagents and solvents should be of ACS grade or higher.
| Category | Item |
| Stationary Phase | Silica Gel, Flash Chromatography Grade (e.g., 40-63 µm, 230-400 mesh) |
| Solvents | n-Hexane |
| Ethyl Acetate | |
| Dichloromethane (for sample loading) | |
| Apparatus | Glass Chromatography Column with Stopcock |
| Separatory Funnel (for gradient elution) | |
| Round Bottom Flasks | |
| Fraction Collector or Test Tubes | |
| Rotary Evaporator | |
| Analysis | Thin-Layer Chromatography (TLC) Plates (Silica Gel 60 F254) |
| TLC Developing Chamber | |
| UV Lamp (254 nm) | |
| Capillary Tubes for TLC spotting |
Experimental Protocol
This protocol details a reliable method for the purification of this compound from a crude synthetic mixture. The primary steps include column preparation, sample loading, gradient elution, and fraction analysis.
Mobile Phase Preparation
Prepare two stock solutions for gradient elution:
-
Solvent A: 100% n-Hexane
-
Solvent B: 50% Ethyl Acetate in n-Hexane
The elution will begin with a low polarity mixture and the polarity will be gradually increased by adjusting the ratio of Solvent B to Solvent A. A common starting point for indole derivatives is a gradient of ethyl acetate in hexanes.[2]
Column Packing (Wet Slurry Method)
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in n-hexane).
-
Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure an even and compact packing, avoiding the trapping of air bubbles.
-
Add a protective layer of sand on top of the packed silica bed.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.
Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal volume of a volatile solvent such as dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the packed column.
Elution and Fraction Collection
-
Begin the elution by carefully adding the initial mobile phase (e.g., 5% ethyl acetate in n-hexane) to the column.
-
Start collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase according to a predefined gradient to elute the compounds of interest. A suggested gradient is to increase the ethyl acetate concentration by 5-10% increments.
-
Maintain a constant flow rate throughout the process.
Thin-Layer Chromatography (TLC) Analysis
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude starting material for reference.
-
Develop the TLC plate in an appropriate solvent system (e.g., 20-30% ethyl acetate in n-hexane).
-
Visualize the spots under a UV lamp. The desired product should appear as a single spot with a consistent Rf value across several fractions.
Isolation of Purified Product
-
Combine all fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound as a solid or oil.
-
Determine the final yield and assess purity using analytical techniques such as HPLC, GC-MS, or NMR.[3]
Recommended Chromatography Parameters
The following table summarizes the optimized parameters for this purification protocol.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase System | n-Hexane and Ethyl Acetate |
| Elution Profile | Gradient Elution: Start with 5% Ethyl Acetate in n-Hexane, gradually increase to 40% |
| Sample Loading | Dry Loading Method |
| Monitoring | TLC with UV visualization (254 nm) |
Purification Workflow
The logical flow of the column chromatography process is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Common issues encountered during column chromatography and their respective solutions are outlined below.
| Problem | Possible Cause | Solution |
| Compound does not elute (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[4] |
| Compound elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent by reducing the percentage of ethyl acetate.[4] |
| Poor Separation / Overlapping Bands | The column was packed improperly. The sample was overloaded. The wrong mobile phase was selected. | Repack the column ensuring it is uniform and free of air bubbles. Use less crude material. Optimize the mobile phase system using TLC with several solvent ratios before running the column. |
| Peak Tailing (especially for basic compounds) | Strong interaction between the compound and acidic silanol groups on the silica surface.[2] | Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase to improve peak shape.[2] Alternatively, use a less acidic stationary phase such as neutral alumina.[5] |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Ethyl 1H-indole-6-carboxylate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. This application note describes a robust RP-HPLC method suitable for the quality control and analysis of this compound. The method is based on established principles for the separation of indole derivatives and has been adapted for this specific analyte.
Data Presentation
The following table summarizes the typical quantitative data and chromatographic conditions for the HPLC analysis of this compound. These values are based on methods developed for closely related indole compounds and represent expected performance characteristics.
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Quantitative Data (Expected) | |
| Retention Time (tR) | ~ 5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
Experimental Protocols
This section outlines the detailed methodology for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample dissolution
Preparation of Solutions
Mobile Phase (Acetonitrile : 0.1% Formic Acid in Water, 60:40 v/v):
-
Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 999 mL of ultrapure water.
-
Mix 600 mL of acetonitrile with 400 mL of 0.1% formic acid in water.
-
Degas the mobile phase for 15 minutes using a sonicator or an online degasser.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL for the construction of a calibration curve.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute with the mobile phase if necessary to fall within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the analytical HPLC method for this compound.
Caption: HPLC Analysis Workflow for this compound.
Signaling Pathway (Illustrative)
While there is no direct signaling pathway for an analytical method, the following diagram illustrates the logical relationship between the analytical components.
Caption: Logical Relationship of HPLC System Components.
Ethyl 1H-indole-6-carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery
Introduction
Ethyl 1H-indole-6-carboxylate is a valuable heterocyclic building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The presence of the carboxylate group at the 6-position of the indole ring provides a versatile handle for further functionalization, allowing for the synthesis of a diverse library of compounds with a range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Application Notes
The strategic placement of the ethyl carboxylate group on the benzene portion of the indole core makes this compound an ideal starting material for the synthesis of targeted molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. Furthermore, the indole nitrogen and the C2/C3 positions of the pyrrole ring are amenable to various synthetic modifications.
Derivatives of this compound have shown promise as inhibitors of various protein kinases, including receptor tyrosine kinases.[1] These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases such as cancer. By modifying the core indole structure, researchers can fine-tune the inhibitory activity and selectivity of these compounds.
Key Synthetic Transformations and Protocols
This section details experimental protocols for key reactions utilizing this compound as a starting material.
N-Alkylation
The nitrogen atom of the indole ring can be readily alkylated to introduce various substituents. This modification is often crucial for modulating the biological activity of the resulting compounds.
Experimental Protocol: N-Methylation of this compound (Adapted from a similar procedure with the methyl ester)[1]
A solution of this compound (1.0 eq) and aqueous potassium hydroxide (3.0 eq) in acetone is stirred at 20°C for 30 minutes. Methyl iodide (1.1 eq) is then added, and the reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield (%) |
| This compound | 1.0 eq | 2.5 h | 20°C | ~65% (estimated) |
| Potassium Hydroxide (aq) | 3.0 eq | |||
| Methyl Iodide | 1.1 eq | |||
| Acetone | - |
Functionalization of the Pyrrole Ring
The C2 and C3 positions of the indole ring are susceptible to electrophilic substitution, allowing for the introduction of various functional groups.
a) Vilsmeier-Haack Reaction (Formylation at C3)
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring, such as indole.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound (General Procedure)
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C, phosphorus oxychloride (POCl3, 1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and dried.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield (%) |
| This compound | 1.0 eq | 2-4 h | 0°C to RT | Not reported |
| Phosphorus Oxychloride | 1.2 eq | |||
| N,N-Dimethylformamide | - |
b) Mannich Reaction (Aminomethylation at C3)
The Mannich reaction introduces an aminomethyl group onto the indole nucleus, a common structural motif in pharmacologically active compounds.
Experimental Protocol: Mannich Reaction of this compound (General Procedure)
A mixture of this compound (1.0 eq), formaldehyde (1.1 eq, as an aqueous solution), and a secondary amine (1.1 eq, e.g., dimethylamine) in ethanol is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Yield (%) |
| This compound | 1.0 eq | 12-24 h | Room Temp. | Not reported |
| Formaldehyde | 1.1 eq | |||
| Secondary Amine | 1.1 eq | |||
| Ethanol | - |
Cross-Coupling Reactions
To introduce aryl or vinyl substituents, the indole ring first needs to be functionalized with a halide or triflate. Subsequently, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction can be employed.
Note: Protocols for the initial halogenation of this compound were not found in the provided search results. The following are general protocols for the subsequent coupling reactions, assuming a halogenated derivative is available.
a) Suzuki-Miyaura Coupling (General Protocol)
A mixture of the halo-indole derivative (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
b) Heck Reaction (General Protocol)
A mixture of the halo-indole derivative (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.02 eq), a phosphine ligand (e.g., P(o-tolyl)3, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. After completion, the reaction is worked up as described for the Suzuki-Miyaura coupling.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway targeted by derivatives of this compound and a general experimental workflow for their synthesis and evaluation.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Caption: Synthetic and Biological Evaluation Workflow.
References
Application Notes and Protocols: Synthesis of Amide Derivatives from Ethyl 1H-indole-6-carboxylate
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Amide derivatives of indoles, in particular, are of significant interest due to their diverse biological activities and favorable physicochemical properties. More than 25% of common drugs contain an amide functional group.[1] Ethyl 1H-indole-6-carboxylate is a versatile starting material for accessing a wide range of N-substituted and C-substituted indole-6-carboxamides. This document provides detailed protocols for the synthesis of these amide derivatives via two primary synthetic routes: a two-step hydrolysis and amide coupling sequence, and direct aminolysis.
Synthetic Strategies
There are two primary methodologies for the synthesis of amide derivatives from this compound. The most common and versatile method involves a two-step process: initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. A more direct, one-step approach is the direct aminolysis of the ester, though it can be more challenging.
-
Two-Step Synthesis: Hydrolysis followed by Amide Coupling
-
Step 1: Hydrolysis (Saponification) : The ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) to yield the carboxylate salt. Subsequent acidification provides the 1H-indole-6-carboxylic acid. This method is generally high-yielding and robust.[2][3]
-
Step 2: Amide Coupling : The resulting carboxylic acid is activated with a coupling reagent and then reacted with a primary or secondary amine to form the desired amide bond. This is the most frequently used reaction in drug discovery due to the vast availability of amines and carboxylic acids.[4][5] A wide variety of coupling reagents can be employed, allowing for optimization based on the specific amine's reactivity and steric hindrance.[5][6]
-
-
One-Step Synthesis: Direct Aminolysis
-
This method involves the direct reaction of the ethyl ester with an amine or ammonia to form the amide. While it offers the advantage of a single step, this reaction often requires high temperatures, high pressures, or specific catalysts and may not be suitable for all substrates, particularly with less reactive amines.[7]
-
The two-step approach is generally recommended due to its broad applicability, milder reaction conditions, and consistently high yields.
Experimental Workflow Overview
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the starting ester to 1H-indole-6-carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Add a solution of NaOH (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to yield 1H-indole-6-carboxylic acid. The product can be used in the next step without further purification if desired, or recrystallized from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Amide Coupling with 1H-indole-6-carboxylic Acid
This protocol details a general procedure for amide bond formation using HATU, a highly efficient coupling reagent.[8]
Materials:
-
1H-indole-6-carboxylic Acid (from Protocol 1)
-
Desired primary or secondary amine (1.1-1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-6-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the acid (to a concentration of ~0.1 M).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[8]
-
Stir the mixture for 2-5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Mechanism of EDC/HOBt-Mediated Amide Coupling
Data Presentation: Reagents and Conditions
The choice of coupling reagent is critical for the success of the amide synthesis, especially with challenging or electron-deficient amines.[5] The following tables summarize common coupling reagents and provide representative examples of synthesized derivatives.
Table 1: Common Amide Coupling Reagents & Conditions
| Reagent | Class | Base | Solvent | Key Features |
| HATU | Uronium Salt | DIPEA, TEA | DMF, ACN | Highly efficient, fast reaction times, suitable for sterically hindered substrates.[8] |
| HBTU | Uronium Salt | DIPEA, TEA | DMF, DCM | Very effective and widely used, similar to HATU.[8] |
| EDC/HOBt | Carbodiimide | DIPEA, TEA | DMF, DCM, ACN | Cost-effective, common choice; HOBt additive suppresses side reactions and racemization.[5][6][8] |
| PyBOP | Phosphonium Salt | DIPEA, TEA | DMF, DCM | Excellent reagent, particularly for preventing racemization in peptide synthesis.[8] |
| BOP-Cl | Phosphonium Salt | Et₃N | CH₂Cl₂ | Can be effective but may be sluggish with less reactive amines.[5] |
Abbreviations: DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), DMF (N,N-Dimethylformamide), ACN (Acetonitrile), DCM (Dichloromethane).
Table 2: Examples of Indole-6-carboxamide Derivatives
This table presents hypothetical but representative examples of amide derivatives synthesized from 1H-indole-6-carboxylic acid and various amines, with typical yields based on standard coupling protocols.
| Amine | Product Structure | Product Name | Expected Yield |
| Benzylamine | ![]() | N-benzyl-1H-indole-6-carboxamide | 85-95% |
| Morpholine | ![]() | (1H-indol-6-yl)(morpholino)methanone | 80-90% |
| Aniline | ![]() | N-phenyl-1H-indole-6-carboxamide | 65-80% |
| L-Valine methyl ester | ![]() | Methyl (S)-2-(1H-indole-6-carboxamido)-3-methylbutanoate | 70-85% |
(Note: Structures are illustrative. Actual yields may vary based on specific reaction conditions and purification.)
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and solvents are anhydrous. Increasing the equivalents of the coupling reagent and amine (to 1.2-1.5 eq) may improve the outcome. Gentle heating (40-50 °C) can also drive sluggish reactions to completion.[8]
-
Incomplete Reaction: For electron-deficient or sterically hindered amines, switching to a more powerful coupling reagent like HATU is recommended.[8]
-
Purification Difficulties: If the urea byproduct from carbodiimide reagents (like EDC) is difficult to remove, an acidic wash (e.g., dilute HCl) during the workup can help by protonating the byproduct and making it water-soluble.
By following these protocols and considering the available reagents, researchers can efficiently synthesize a diverse library of indole-6-carboxamide derivatives for applications in drug discovery and chemical biology.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1H-indole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 1H-indole-6-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing methods like the Fischer indole synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Deactivation by Electron-Withdrawing Group: The carboxylate group at the 6-position is electron-withdrawing, which can deactivate the aromatic ring towards the electrophilic cyclization step in the Fischer indole synthesis.[1][2] | - Use stronger acid catalysts: Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid, or Lewis acids such as zinc chloride, may be required to facilitate the reaction under harsher conditions.[1] - Increase reaction temperature and time: Carefully monitor the reaction progress by TLC while incrementally increasing the temperature. |
| Poor Quality of Phenylhydrazine Precursor: The corresponding phenylhydrazine for the synthesis of the target molecule may be unstable or contain impurities. | - Use freshly prepared or purified phenylhydrazine: If preparing the hydrazine in-house, ensure complete conversion and purification before use. - Consider in-situ generation: In some cases, generating the hydrazone intermediate in the reaction mixture without isolating the hydrazine can improve yields. | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. | - Optimize the molar ratio of reactants: Typically, a slight excess of the carbonyl compound is used. Experiment with different ratios to find the optimal conditions for your specific setup. | |
| Formation of Multiple Products/Isomers | Use of an Unsymmetrical Ketone/Aldehyde: If an unsymmetrical carbonyl compound is used in the Fischer indole synthesis, it can lead to the formation of regioisomers.[1] | - Utilize a symmetrical carbonyl compound if possible: This will eliminate the possibility of forming different enamine intermediates. - Control reaction conditions: Weaker acidic conditions may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[3] |
| Side Reactions: The starting materials or intermediates may undergo undesired side reactions, such as polymerization or the formation of benzofurans, especially under harsh acidic conditions. | - Protect the indole nitrogen: If starting with a pre-formed indole and modifying it, protecting the nitrogen with a suitable group can prevent side reactions at this position. - Optimize reaction temperature: Lowering the temperature may help to suppress the formation of certain byproducts. | |
| Dark, Polymeric Material in Reaction Mixture | Acid-Catalyzed Polymerization: Indoles, especially under strong acidic conditions, are prone to self-polymerization, resulting in the formation of dark, tar-like substances. | - Control the addition of acid: Add the acid catalyst slowly and maintain a controlled temperature. - Use a milder catalyst: Investigate the use of milder Lewis acids or solid-supported acid catalysts. - Shorten reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize degradation. |
| Difficulty in Product Purification | Formation of Closely Eluting Impurities: Side products with similar polarity to the desired product can make purification by column chromatography challenging. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Optimize chromatography conditions: Experiment with different solvent systems and silica gel grades to improve separation. - Derivative formation: In some cases, converting the product to a crystalline derivative, purifying it, and then cleaving the derivative can be a viable strategy. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally most effective for producing this compound?
A1: The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles.[1] However, due to the electron-withdrawing nature of the 6-carboxylate group, this reaction may require optimization with stronger acids and higher temperatures.[1][2] Alternative methods, such as palladium-catalyzed cyclization reactions, may also be considered for this type of substituted indole.
Q2: How does the electron-withdrawing carboxylate group at the 6-position affect the Fischer indole synthesis?
A2: Electron-withdrawing groups on the phenylhydrazine ring can hinder the crucial[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis by reducing the electron density of the aromatic ring.[1][2] This often necessitates more forceful reaction conditions to achieve a reasonable yield.
Q3: What are the best practices for handling the acid catalyst in a Fischer indole synthesis?
A3: Careful handling of the acid catalyst is critical. Brønsted acids like sulfuric acid or polyphosphoric acid should be added slowly and at a controlled temperature to avoid excessive heat generation and potential side reactions. Lewis acids such as zinc chloride should be handled in an anhydrous environment to maintain their catalytic activity. The choice and concentration of the acid can significantly impact the reaction outcome and should be optimized for the specific substrate.[3]
Q4: Can I synthesize 1H-indole-6-carboxylic acid first and then esterify it to get the ethyl ester?
A4: Yes, this is a viable alternative strategy. If a high-yield synthesis for 1H-indole-6-carboxylic acid is available, it can be subsequently esterified to the ethyl ester using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid like sulfuric acid). This two-step approach can sometimes provide a better overall yield than a direct synthesis of the ester.
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can observe the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Experimental Protocols
Adapted General Procedure for Indole Ester Synthesis:
-
Step 1: Formation of an intermediate. This particular reported synthesis starts from ethyl 4-aminobenzoate and involves several steps to create a suitable precursor for the final cyclization.[4]
-
Step 2: Cyclization and desulfurization. The precursor is then treated with Raney nickel in ethanol to induce cyclization and desulfurization, yielding the final indole ester. The reported yield for this final step is in the range of 93-99%.[4]
For a direct Fischer indole synthesis approach, the following general protocol can be used as a starting point for optimization:
-
Hydrazone Formation (Optional, can be done in-situ): React the corresponding phenylhydrazine with an appropriate aldehyde or ketone in a suitable solvent like ethanol.
-
Cyclization: Add the hydrazone (or the in-situ mixture) to a solution of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) in a high-boiling solvent.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 180°C, while monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture, neutralize the acid carefully, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow of the Fischer indole synthesis.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Common side reactions in the esterification of indole-6-carboxylic acid.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of indole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the esterification of indole-6-carboxylic acid?
A1: The two most prevalent side reactions are N-acylation of the indole nitrogen and decarboxylation of the starting material. The nucleophilic indole nitrogen can compete with the alcohol, leading to the formation of an N-acylindole dimer. Decarboxylation, the loss of CO2, can occur at elevated temperatures, resulting in the formation of indole.
Q2: How do the reaction conditions influence the formation of these side products?
A2: N-acylation is more likely to occur under conditions that activate the carboxylic acid (e.g., using coupling agents like DCC) without sufficiently protonating the indole nitrogen. Basic conditions that deprotonate the indole nitrogen also favor N-acylation. Decarboxylation is primarily promoted by high temperatures. Prolonged reaction times at reflux can increase the amount of decarboxylated byproduct.[1]
Q3: What is the visual representation of the primary side reactions?
A3: The following diagram illustrates the desired esterification reaction alongside the two major side reactions, N-acylation and decarboxylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired ester | Incomplete reaction. | - Increase reaction time or temperature moderately.- Use a larger excess of the alcohol (for Fischer esterification).[2]- Ensure efficient removal of water (e.g., using a Dean-Stark trap or molecular sieves). |
| Significant formation of N-acylindole dimer. | - Switch to Fischer esterification conditions using a strong acid catalyst (e.g., H₂SO₄) to protonate the indole nitrogen and reduce its nucleophilicity.- If using coupling agents, ensure the reaction is run under neutral or slightly acidic conditions. | |
| Significant formation of indole (decarboxylation). | - Reduce the reaction temperature.[1]- Minimize the reaction time.- Consider using milder esterification methods that do not require high heat, such as DCC/DMAP coupling at room temperature.[3] | |
| Product is difficult to purify | Presence of dicyclohexylurea (DCU) byproduct from DCC coupling. | - Filter the reaction mixture cold to remove the precipitated DCU.- For remaining soluble DCU, consider a solvent precipitation (e.g., adding ether or storing in the freezer) followed by filtration.[4] |
| Contamination with unreacted carboxylic acid. | - Wash the organic extract with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted acid. |
Illustrative Product Distribution Under Various Conditions
The following table provides an illustrative summary of expected product distribution based on the chosen esterification method. Actual yields may vary depending on specific reaction parameters.
| Esterification Method | Typical Conditions | Expected Ester Yield | Expected N-Acyl Dimer Yield | Expected Decarboxylation Yield |
| Fischer Esterification | Methanol, cat. H₂SO₄, Reflux, 8h | ~85-95% | < 5% | < 2% |
| DCC/DMAP Coupling | Ethanol, DCC, DMAP, CH₂Cl₂, RT, 12h | ~70-85% | ~10-20% | < 1% |
| High-Temperature Fischer | Propanol, cat. H₂SO₄, Reflux, 24h | ~75-85% | < 5% | ~5-15% |
Experimental Protocols
Protocol 1: Methyl Esterification of Indole-6-Carboxylic Acid via Fischer Esterification
This protocol is adapted from a standard procedure for indole-3-carboxylic acid and is optimized to minimize side reactions.[5]
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add indole-6-carboxylic acid (e.g., 5.0 g, 31.0 mmol) and a magnetic stir bar.
-
In a fume hood, add anhydrous methanol (50 mL). The methanol acts as both the solvent and a reactant.
-
Stir the suspension and slowly add concentrated sulfuric acid (1.0 mL). Caution: This addition is exothermic.
-
Attach a condenser and heat the mixture to reflux (approximately 65°C) with stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 150 mL of ice-cold water. The product may precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause CO₂ evolution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl indole-6-carboxylate.
-
The crude product can be purified by recrystallization (e.g., from methanol/water or ethyl acetate/hexane).
Protocol 2: Ethyl Esterification of Indole-6-Carboxylic Acid via DCC/DMAP Coupling
This method is suitable for acid-sensitive substrates and avoids high temperatures, thus minimizing decarboxylation.[3][6][7]
Materials:
-
Indole-6-carboxylic acid
-
Anhydrous ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve indole-6-carboxylic acid (e.g., 1.0 g, 6.2 mmol) and DMAP (catalytic amount, e.g., 0.076 g, 0.62 mmol) in anhydrous dichloromethane (20 mL).
-
Add anhydrous ethanol (e.g., 0.72 mL, 12.4 mmol, 2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (e.g., 1.53 g, 7.4 mmol) in anhydrous dichloromethane (10 mL).
-
Add the DCC solution dropwise to the stirred reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture again to 0°C to further precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the precipitated DCU and wash the solid with cold dichloromethane.
-
Combine the filtrates and wash sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Reaction Mechanisms and Troubleshooting Logic
Mechanism of Competing Reactions
The following diagram illustrates the mechanistic pathways for the desired esterification and the primary side reactions. Understanding these pathways is key to troubleshooting and optimizing your reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Preventing N-alkylation during the synthesis of indole esters.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing N-alkylation during the synthesis of indole esters.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of indole esters, focusing on strategies to favor the desired C3-alkylation over the undesired N-alkylation.
Problem 1: My reaction yields exclusively or predominantly the N-alkylated indole ester.
-
Question: I am trying to perform a C3-alkylation on my indole ester, but I am only isolating the N-alkylated product. What is causing this and how can I fix it?
-
Answer: Exclusive N-alkylation is a common issue and is often a result of using reaction conditions that favor the kinetically controlled pathway. The indole anion is an ambident nucleophile with two reactive sites: the nitrogen (N1) and the carbon at the 3-position (C3). N-alkylation is generally faster (kinetically favored), while C3-alkylation is often thermodynamically more stable.
Potential Causes and Solutions:
-
Strong, Non-hindered Base in a Polar Aprotic Solvent: The use of strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) strongly promotes the formation of the indolide anion, leading to preferential N-alkylation.[1] In fact, successful N-alkylation of ethyl indole-2-carboxylate has been reported using potassium hydroxide in acetone.[2]
-
Solution: Switch to a less polar solvent and/or a bulkier, non-nucleophilic base. For example, using a potassium base in a less polar solvent can sometimes favor C3-alkylation. Consider phase-transfer catalysis conditions which can also influence the N/C alkylation ratio.
-
-
Reaction Temperature: Lower temperatures often favor the kinetic product.
-
Solution: Increasing the reaction temperature may favor the thermodynamically more stable C3-alkylated product. However, this should be done with caution as it can also lead to side reactions.
-
-
Direct Alkylation Approach: If direct C3-alkylation remains challenging, the most reliable method is to protect the indole nitrogen.
-
Solution: Introduce a protecting group on the indole nitrogen to completely block N-alkylation. Common protecting groups include tert-butyloxycarbonyl (Boc) and tosyl (Ts). After protection, the C3-position can be selectively alkylated, followed by the removal of the protecting group.
-
-
Problem 2: I am getting a mixture of N- and C3-alkylated products.
-
Question: My reaction is not selective and produces a mixture of N- and C3-alkylated indole esters, making purification difficult. How can I improve the selectivity for C3-alkylation?
-
Answer: A mixture of products indicates that the reaction conditions are not sufficiently optimized to favor one pathway over the other.
Potential Causes and Solutions:
-
Intermediate Reaction Conditions: The choice of base, solvent, and temperature is likely in a region where both N- and C-alkylation pathways are competitive.
-
Solution: To favor C3-alkylation, try to shift the reaction conditions towards thermodynamic control. This can involve using a less polar solvent, a more sterically hindered base, or a higher reaction temperature. Conversely, to favor N-alkylation, use of a strong base like NaH in DMF at a moderate temperature is recommended.[1]
-
-
Influence of the Ester Group: The presence of an electron-withdrawing ester group at the C2 or C3 position can decrease the nucleophilicity of the C3 position, potentially making N-alkylation more competitive.
-
Solution: The most effective solution to guarantee C3-alkylation and avoid mixtures is the use of an N-protecting group. This strategy eliminates the possibility of N-alkylation, leading to a single desired product.
-
-
Problem 3: I am observing decomposition of my starting material or product.
-
Question: Under my reaction conditions, I am seeing significant decomposition of my indole ester. What could be the cause?
-
Answer: Indoles can be sensitive to certain reaction conditions, especially strong acids or bases at elevated temperatures.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Strong bases and high temperatures can lead to the degradation of sensitive indole substrates.
-
Solution: If you are increasing the temperature to favor C3-alkylation, do so gradually and monitor the reaction closely for the appearance of degradation byproducts by TLC or LC-MS. Consider using milder bases or catalytic methods for alkylation if your substrate is particularly sensitive.
-
-
Instability of the Indole Nucleus: The indole ring itself can be unstable under strongly acidic or basic conditions.
-
Solution: The use of an N-protecting group can also enhance the stability of the indole ring towards certain reagents. If direct alkylation is failing due to decomposition, the protection/deprotection strategy is a robust alternative.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to prevent N-alkylation of an indole ester?
A1: The most dependable method to prevent N-alkylation is to protect the indole nitrogen with a suitable protecting group. This physically blocks the nitrogen from reacting, directing any subsequent alkylation to the C3 position. The tert-butyloxycarbonyl (Boc) and tosyl (Ts) groups are commonly used for this purpose. After the C3-alkylation is complete, the protecting group can be removed.
Q2: Which protecting group should I choose for my indole ester?
A2: The choice of protecting group depends on the stability of your molecule to the protection and deprotection conditions.
-
Boc (tert-butyloxycarbonyl): This group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is typically removed under acidic conditions (e.g., trifluoroacetic acid) or with mild bases like sodium methoxide in methanol.[3] It is a good choice if your molecule is stable to acid.
-
Ts (Tosyl): This group is introduced using tosyl chloride (TsCl) and is more robust than the Boc group. Its removal often requires stronger reducing agents or harsh basic conditions (e.g., cesium carbonate in THF/MeOH).[4] It is suitable for molecules that need to undergo reactions under acidic or mildly basic conditions where a Boc group might be cleaved.
Q3: How do reaction conditions influence the N- vs. C3-alkylation of indoles?
A3: The regioselectivity of indole alkylation is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control (Favors N-alkylation): This is typically achieved under milder conditions with a rapid reaction rate. The use of strong, non-hindered bases (like NaH) in polar aprotic solvents (like DMF) at low to moderate temperatures favors the faster N-alkylation.[1]
-
Thermodynamic Control (Favors C3-alkylation): This is favored under conditions that allow for the reaction to equilibrate to the more stable product. This can include higher temperatures, longer reaction times, and the use of less polar solvents. The C3-alkylated product is generally thermodynamically more stable due to the preservation of the aromaticity of the benzene ring and the avoidance of steric strain at the nitrogen.
Q4: Can I achieve selective C3-alkylation without using a protecting group?
A4: While challenging, it is sometimes possible. Strategies include:
-
Careful selection of reaction conditions: As discussed above, moving towards conditions that favor thermodynamic control can increase the yield of the C3-alkylated product.
-
Catalytic methods: Certain transition metal catalysts have been developed to promote selective C3-alkylation of indoles. These methods often involve different mechanisms than direct alkylation with a base.
However, for consistent and high-yielding C3-alkylation, especially in complex syntheses, the N-protection strategy is generally the most reliable.
Q5: My indole ester has an electron-withdrawing group at the C2 position. How does this affect alkylation?
A5: An electron-withdrawing group, such as an ester at the C2 position, decreases the electron density of the pyrrole ring, making the C3 position less nucleophilic.[5] This can make direct C3-alkylation more difficult and N-alkylation a more competitive side reaction. In such cases, using an N-protecting group is highly recommended to ensure selective C3-alkylation.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indole Alkylation
| Factor | Condition Favoring N-Alkylation (Kinetic Product) | Condition Favoring C3-Alkylation (Thermodynamic Product) | Rationale |
| Base | Strong, non-hindered (e.g., NaH, KH) | Weaker or sterically hindered base | Strong bases fully deprotonate the indole, and the resulting free anion reacts quickly at the most accessible site (N1). |
| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Non-polar or less polar (e.g., Toluene, Dioxane) | Polar aprotic solvents solvate the cation of the base, leaving a highly reactive "naked" indolide anion that reacts kinetically at the nitrogen. |
| Temperature | Lower to moderate temperatures | Higher temperatures | Higher temperatures provide the energy needed to overcome the activation barrier for the thermodynamically more stable C3-product and can allow for equilibration if the N-alkylation is reversible. |
| Counter-ion | Smaller cations (e.g., Li⁺, Na⁺) | Larger cations (e.g., K⁺, Cs⁺) | Larger, "softer" cations may associate more with the "softer" C3 position of the indolide anion, favoring C-alkylation. |
Note: The data presented is a general guide based on the alkylation of indoles. The presence of an ester group can influence the electronic properties of the indole ring and may affect the N/C alkylation ratio.
Experimental Protocols
Protocol 1: N-Boc Protection of an Indole Ester
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Dissolve the indole ester (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the N-Boc protected indole ester.
Protocol 2: Removal of the N-Boc Protecting Group (Deprotection)
This protocol describes a common method for the removal of the N-Boc group under acidic conditions.
-
Dissolve the N-Boc protected indole ester in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected indole ester.
Alternative Mild Basic Deprotection: A catalytic amount of sodium methoxide in dry methanol at room temperature can also effectively remove the N-Boc group, which can be advantageous for acid-sensitive substrates.[3][6]
Protocol 3: N-Tosyl Protection of an Indole Ester
This protocol provides a general method for the protection of the indole nitrogen with a tosyl (Ts) group.
-
To a solution of the indole ester (1.0 eq.) in anhydrous THF or DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in the same anhydrous solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to obtain the N-tosylated indole ester.
Protocol 4: Removal of the N-Tosyl Protecting Group (Deprotection)
This protocol describes a method for the removal of the N-Tosyl group using cesium carbonate.[4]
-
Dissolve the N-tosylated indole ester in a mixture of THF and methanol (e.g., 2:1 v/v).
-
Add cesium carbonate (Cs₂CO₃) (3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux while monitoring the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected indole ester.
Mandatory Visualization
Caption: Decision tree for preventing N-alkylation in indole ester synthesis.
References
- 1. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Low Solubility of Ethyl 1H-indole-6-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Ethyl 1H-indole-6-carboxylate in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an organic molecule with a moderately non-polar indole core and a polar ester group. Its solubility is influenced by the interplay between these structural features. While the indole ring contributes to its solubility in less polar organic solvents, the potential for hydrogen bonding via the N-H group and the polar nature of the ethyl carboxylate group allow for some solubility in more polar organic solvents. Generally, it is expected to have limited solubility in highly polar solvents like water and better solubility in a range of organic solvents.
Q2: I am having difficulty dissolving this compound for my experiment. What is the first step I should take?
The recommended first step is to prepare a concentrated stock solution in a solvent known for its broad solubilizing power for organic compounds, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] These highly polar aprotic solvents are often effective at dissolving indole derivatives. From this concentrated stock, you can then perform serial dilutions into your desired experimental solvent.
Q3: Can heating the solvent help improve the solubility of this compound?
Yes, for many compounds, solubility increases with temperature. Gently warming the solvent while stirring or vortexing can help dissolve the compound more effectively. However, it is crucial to ensure that this compound is thermally stable at the temperature you are using to avoid degradation. Always cool the solution to your experimental temperature to see if the compound remains in solution, as precipitation can occur upon cooling if the solution becomes supersaturated.
Q4: Is sonication a viable method to increase the dissolution rate?
Sonication is a useful technique to increase the rate of dissolution by breaking down solid aggregates and enhancing the interaction between the solute and the solvent. An ultrasonic bath can be employed to aid in the dissolution process, especially for stubborn-to-dissolve solids. However, sonication does not increase the thermodynamic solubility limit of the compound in a given solvent.
Troubleshooting Guide for Low Solubility
Issue: this compound is not dissolving in my chosen organic solvent at the desired concentration.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Data Presentation: Illustrative Solubility of a Representative Indole Carboxylate
Since specific quantitative solubility data for this compound is not widely available, the following table provides illustrative solubility values for a structurally similar indole derivative in common organic solvents to guide solvent selection. Actual values for this compound may vary.
| Solvent | Polarity Index | Illustrative Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 50 |
| Acetone | 5.1 | 10 - 20 |
| Dichloromethane (DCM) | 3.1 | 5 - 10 |
| Ethyl Acetate | 4.4 | 5 - 15 |
| Ethanol | 4.3 | 1 - 5 |
| Methanol | 5.1 | 1 - 5 |
| Chloroform | 4.1 | 5 - 10 |
| Toluene | 2.4 | < 1 |
| Hexane | 0.1 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO or DMF, which can be used for subsequent dilutions.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Analytical balance
-
Appropriate vials
Procedure:
-
Accurately weigh the desired amount of this compound and place it into a clean, dry vial.
-
Calculate the volume of solvent required to achieve the target concentration (e.g., 10, 20, or 50 mg/mL).
-
Add approximately half of the calculated solvent volume to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, you may use an ultrasonic bath for 5-10 minutes.
-
Once the solid is dissolved, add the remaining solvent to reach the final calculated volume.
-
Vortex again to ensure homogeneity.
-
Visually inspect the solution to ensure there are no undissolved particles.
Protocol 2: Systematic Solvent Screening
This protocol outlines a method for identifying a suitable single solvent for your experiment.
Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent.[2]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound to a vial (ensure solid remains undissolved).
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter into a clean vial.
-
Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC or UV-Vis method.
References
Technical Support Center: Optimizing the Fischer Indole Synthesis of 6-Carboxyindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 6-carboxyindoles. The presence of the electron-withdrawing carboxyl group on the phenylhydrazine ring presents unique challenges that require careful optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis of 6-carboxyindoles in a question-and-answer format.
Q1: My reaction is not proceeding to completion, and I have a low yield of the desired 6-carboxyindole. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the Fischer indole synthesis of 6-carboxyindoles is a common problem, primarily due to the deactivating effect of the carboxyl group on the phenylhydrazine ring. This electron-withdrawing group reduces the nucleophilicity of the hydrazine, hindering the key[1][1]-sigmatropic rearrangement step. Here are several strategies to enhance the reaction rate and yield:
-
Choice of a Stronger Acid Catalyst: Standard Brønsted or Lewis acids may not be sufficiently potent. Consider using stronger acid catalysts like polyphosphoric acid (PPA) or a mixture of acetic acid and a strong mineral acid (e.g., HCl or H₂SO₄). PPA is often effective as it can serve as both the catalyst and the reaction medium.[1][2][3]
-
Higher Reaction Temperatures: Elevated temperatures are often necessary to overcome the higher activation energy barrier. Refluxing in a high-boiling solvent or using microwave irradiation can significantly improve reaction rates.[4][5]
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry, as water can interfere with the acid catalyst and hydrolyze intermediates.
-
Pre-formation of the Hydrazone: In some cases, pre-forming and isolating the phenylhydrazone before the cyclization step can improve the overall yield by allowing for purification of the intermediate.
Q2: I am observing the formation of multiple isomers in my reaction mixture, making purification difficult. How can I improve the regioselectivity for the 6-carboxyindole?
A2: The formation of isomeric products is a known challenge when using meta-substituted phenylhydrazines. For a 4-carboxyphenylhydrazine, cyclization can theoretically occur at either the C2 or C6 position of the benzene ring, leading to a mixture of 5-carboxy- and 7-carboxyindoles. To favor the formation of the desired 6-carboxyindole (from a meta-substituted hydrazine), consider the following:
-
Steric Hindrance: The regioselectivity of the cyclization can be influenced by the steric bulk of the ketone or aldehyde used. A bulkier substituent on the carbonyl compound may favor cyclization at the less sterically hindered ortho position of the phenylhydrazine.
-
Careful Catalyst Selection: The choice of acid catalyst can influence the ratio of isomers. It is advisable to screen different Brønsted and Lewis acids to determine the optimal conditions for the desired regioselectivity.
Q3: My reaction is producing a significant amount of tar-like byproducts, complicating the isolation of the 6-carboxyindole. What steps can I take to minimize side reactions?
A3: Tar formation is often a result of decomposition of starting materials or products at high temperatures in the presence of strong acids. To mitigate this:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Avoid prolonged heating once the reaction has reached completion. A carefully controlled temperature, potentially lower than initially attempted but for a longer duration, might be beneficial.
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and reduced byproduct formation compared to conventional heating.[4][5][6]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective acid catalysts for the Fischer indole synthesis of 6-carboxyindoles?
A1: Due to the electron-withdrawing nature of the carboxyl group, stronger acid catalysts are generally required. Polyphosphoric acid (PPA) is a highly effective catalyst for this transformation.[1][3][7][8] Other successful catalysts include mixtures of strong Brønsted acids like HCl or H₂SO₄ in a solvent such as acetic acid.[2][9] Lewis acids like ZnCl₂, BF₃·OEt₂, and AlCl₃ can also be employed, but their effectiveness should be evaluated on a case-by-case basis.[2][10]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can play a crucial role in the Fischer indole synthesis. For 6-carboxyindoles, high-boiling polar solvents are often preferred to allow for the necessary high reaction temperatures. Glacial acetic acid is a common choice as it can also act as a co-catalyst.[11] In some cases, the reaction can be run neat in polyphosphoric acid, which serves as both the solvent and the catalyst.[3]
Q3: Can I use the hydrochloride salt of 4-hydrazinobenzoic acid directly in the reaction?
A3: Yes, using the hydrochloride salt of the phenylhydrazine is a common practice and can be advantageous. The salt is often more stable and easier to handle than the free base. The reaction is typically carried out in the presence of an additional acid catalyst to ensure strongly acidic conditions.
Q4: Is it necessary to protect the carboxylic acid group before the Fischer indole synthesis?
A4: While it is often possible to perform the Fischer indole synthesis with the free carboxylic acid, protection as an ester (e.g., methyl or ethyl ester) can sometimes be beneficial. The ester group is still electron-withdrawing but may improve solubility in organic solvents and potentially lead to cleaner reactions with fewer side products. The choice of whether to protect the carboxylic acid depends on the specific substrate and the overall synthetic strategy.
Data Presentation
The following tables summarize reaction conditions for the Fischer indole synthesis of indoles with electron-withdrawing groups, providing a basis for comparison and optimization.
Table 1: Comparison of Acid Catalysts for the Synthesis of Electron-Deficient Indoles
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid / HCl | - | Reflux | 4 | 30 |
| m-Tolylhydrazine HCl | Phenylacetylene | PPA | - | Not specified | Not specified | 69 |
| (3,4-dimethylphenyl)hydrazine HCl | Phenylacetylene | PPA | - | Not specified | Not specified | 73 |
| Phenylhydrazine HCl | Ethylmethylketone | Antimony phosphate | Methanol | Reflux | < 7 | Excellent |
Data extracted from various literature sources for illustrative purposes.[9][12][13][14]
Experimental Protocols
Protocol 1: Synthesis of 2,3,3-Trimethyl-5-nitroindolenine (Illustrative for Electron-Withdrawing Groups) [9]
This protocol describes the synthesis of a nitro-substituted indolenine, which serves as a model for the synthesis of 6-carboxyindoles due to the presence of a strong electron-withdrawing group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-nitrophenylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1 equivalent).
-
Solvent and Catalyst Addition: Add a binary mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux with stirring for 4 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., 1 M NaOH solution).
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., CDCl₃).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The reported yield for this specific transformation is 30%.[9]
Mandatory Visualization
Caption: General workflow for the Fischer indole synthesis of 6-carboxyindoles.
Caption: Troubleshooting decision tree for low-yield Fischer indole synthesis.
References
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 1H-indole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 1H-indole-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. Recrystallization is often effective for removing minor impurities when the crude product is mostly the desired compound.[1] Column chromatography is a more powerful technique for separating the product from significant amounts of impurities, especially those with similar polarities.[2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound often originate from the synthetic route used. If prepared via a Fischer indole synthesis, common impurities may include:
-
Unreacted starting materials: Such as the corresponding phenylhydrazine and ketoester.
-
Regioisomers: Depending on the substitution pattern of the starting materials, other indole isomers may form.[3]
-
Side-products from the acid catalyst: Strong acids can lead to various side reactions.[4]
-
Solvents and reagents: Residual solvents and other reagents used in the synthesis and workup.
Q3: My crude product is an oil and won't crystallize. What should I do?
A3: If your crude this compound is an oil, it likely contains a significant amount of impurities that are inhibiting crystallization. In this case, column chromatography is the recommended first step to remove the bulk of the impurities.[5] After chromatography, the partially purified product may be obtained as a solid that can then be further purified by recrystallization.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not polar enough to dissolve the this compound, even at elevated temperatures.
-
Solution: Select a more polar solvent. For indole esters, solvents like ethanol or methanol are often good choices.[6] You can also try a solvent mixture, such as ethyl acetate/hexane, where the compound is dissolved in the more polar solvent (ethyl acetate) at its boiling point, and the less polar solvent (hexane) is added until the solution becomes slightly cloudy.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is supersaturated, and the compound is precipitating too quickly.
-
Solution 1: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Possible Cause 2: The presence of impurities is preventing crystal lattice formation.
-
Solution 2: The sample may require preliminary purification by column chromatography to remove the impurities that are hindering crystallization.[5]
Problem 3: Poor recovery of the purified product after recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent has a relatively high solubility for the compound even at low temperatures.
-
Solution 1: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
-
Possible Cause 2: Too much solvent was used during the recrystallization process.
-
Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The eluent (solvent system) is not polar enough.
-
Solution: Increase the polarity of the eluent. For a typical ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.
Problem 2: The compound runs with the solvent front on the TLC plate.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Problem 3: Poor separation of the product from an impurity (overlapping spots on TLC).
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Try a different solvent system. For example, you could substitute ethyl acetate with another polar solvent like dichloromethane or acetone in combination with hexane. Running a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also improve separation.
Data Presentation
| Purification Method | Typical Solvent System | Purity Improvement (Example) | Yield (Example) | Reference |
| Recrystallization | Methanol | Beige solid to X-ray quality crystals | 93% | [6] |
| Ethanol | - | - | [7] | |
| Ethyl acetate/hexane | Removal of colored impurities | 66-95% | [2] | |
| Column Chromatography | Ethyl acetate/hexane (e.g., 1-2.5% ethyl acetate) | Isolation from reaction byproducts | 85% | [2] |
| Dichloromethane/hexane | Separation of isomers | - | [8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture). Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol describes a standard flash column chromatography procedure.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it well from impurities. A common starting point for indole esters is a mixture of ethyl acetate and hexane.
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the silica to settle into a packed bed.
-
Add another layer of sand on top of the silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a hand pump or nitrogen line) to push the solvent through the column.
-
Begin collecting fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for purifying crude this compound.
Caption: Troubleshooting common issues during recrystallization.
Caption: Troubleshooting eluent selection for column chromatography based on TLC analysis.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Dealing with ester hydrolysis during workup and purification.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent ester hydrolysis during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem during workup?
A1: Ester hydrolysis is a chemical reaction where an ester breaks down into its parent carboxylic acid and alcohol. This reaction is the reverse of esterification and is catalyzed by the presence of water with an acid or a base. During an aqueous workup, the goal is to isolate the pure ester product. However, the use of water and acidic or basic solutions to remove catalysts and impurities creates an ideal environment for this unwanted hydrolysis, which can significantly reduce the yield of your desired product.
Q2: Which workup steps pose the highest risk for ester hydrolysis?
A2: The greatest risk of ester hydrolysis comes from aqueous wash steps. Specific high-risk steps include:
-
Quenching the reaction: Adding water or aqueous solutions to the reaction mixture.
-
Acidic washes: Using dilute acid to remove basic impurities.
-
Basic washes: Using a basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize and remove an acid catalyst or excess carboxylic acid starting material. This step can lead to base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.
Q3: How can I tell if my ester is hydrolyzing during workup?
A3: The most common signs of ester hydrolysis are a lower-than-expected product yield and the reappearance of the starting carboxylic acid. You can confirm hydrolysis using analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the starting carboxylic acid.
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to the starting carboxylic acid.
-
IR Spectroscopy: The appearance of a broad O-H stretch, characteristic of a carboxylic acid, alongside the C=O ester peak.
Q4: Should I use a strong or a weak base to neutralize the acid catalyst?
A4: It is almost always better to use a mild, weak base. A saturated or 10% aqueous solution of sodium bicarbonate (NaHCO₃) is a common and recommended choice. Strong bases like sodium hydroxide (NaOH) dramatically increase the rate of saponification and should be avoided unless your ester is known to be highly resistant to hydrolysis. An added benefit of using sodium bicarbonate is that you can visually monitor the neutralization by observing the cessation of CO₂ gas evolution.
Q5: How does temperature affect hydrolysis during workup?
A5: The rate of hydrolysis is highly dependent on temperature. Higher temperatures accelerate the reaction rate. To minimize unwanted hydrolysis, it is strongly recommended to perform all aqueous washes with ice-cold solutions and, if the ester is particularly sensitive, to cool the reaction mixture in an ice bath before beginning the workup.
Troubleshooting Guide
If you are experiencing low yields and have confirmed the presence of the starting carboxylic acid in your crude product, use this guide to troubleshoot the source of the hydrolysis.
Issue 1: Significant product loss during aqueous workup.
This is the most common issue. The problem likely lies in the conditions of your extraction and washing steps.
Data Presentation
Table 1: Factors Influencing Ester Hydrolysis Rate During Workup
| Parameter | Effect on Hydrolysis Rate | Recommended Action During Workup |
| pH / Base Strength | The rate increases significantly at high pH. Strong bases (e.g., NaOH) promote rapid, irreversible saponification. | Use a weak base (e.g., saturated NaHCO₃) for neutralization. |
| Temperature | The rate increases with temperature. Some ester hydrolysis reactions are fast at 60-70°C but slow at room temperature. | Conduct all aqueous washes with ice-cold solutions to slow the reaction kinetics. |
| Contact Time | Longer exposure to aqueous acidic or basic conditions increases the extent of hydrolysis. | Perform extractions and washes efficiently and without delay. Do not let layers sit unseparated for extended periods. |
| Water Concentration | As a reactant, excess water can unfavorably shift the equilibrium, especially under acidic conditions which are reversible. | After initial washes, use a brine wash to remove bulk water, followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). |
| Steric Hindrance | Bulky chemical groups near the ester functional group can physically block the approach of water or hydroxide ions, slowing the rate of hydrolysis. | This is a factor of molecular design, but be aware that sterically hindered esters are generally more stable during workup. |
Table 2: Comparison of Basic Washes for Neutralization
| Basic Solution | Type | Speed of Neutralization | Risk of Saponification | Recommendation |
| ~5-10% NaOH | Strong Base | Very Fast | High . Significantly increases the rate of irreversible ester hydrolysis. | Avoid unless the ester is known to be highly resistant to hydrolysis. |
| Sat. NaHCO₃ | Weak Base | Moderate (CO₂ evolution) | Low . Minimizes the rate of base-catalyzed hydrolysis. | Highly Recommended for most esters, especially those that are sensitive. |
| Sat. Na₂CO₃ | Weak Base | Moderate | Low to Moderate . Slightly more basic than NaHCO₃. | A good alternative to NaHCO₃, but NaHCO₃ is generally preferred. |
Logical Relationships
// Nodes start [label="Low Yield & Suspected\nHydrolisis\n(Carboxylic Acid Detected)", fillcolor="#FBBC05", fontcolor="#202124"]; q_base [label="What base was used\nfor neutralization?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strong_base [label="Strong Base\n(e.g., NaOH, KOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; weak_base [label="Weak Base\n(e.g., NaHCO3)", fillcolor="#F1F3F4", fontcolor="#202124"];
q_temp [label="Were washes\nperformed cold?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_rt [label="Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_cold [label="Ice-cold solutions", fillcolor="#F1F3F4", fontcolor="#202124"];
q_time [label="Was workup\nperformed quickly?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; time_slow [label="Slow / Layers left\nstanding", fillcolor="#F1F3F4", fontcolor="#202124"]; time_fast [label="Efficiently", fillcolor="#F1F3F4", fontcolor="#202124"];
q_drying [label="Was the organic layer\nthoroughly dried?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying_no [label="No / Incomplete", fillcolor="#F1F3F4", fontcolor="#202124"]; drying_yes [label="Yes (e.g., with Na2SO4)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol_base [label="Recommendation:\nUse cold, saturated NaHCO3.\nAvoid strong bases.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Recommendation:\nPerform all aqueous washes\nwith ice-cold solutions to\nslow kinetics.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_time [label="Recommendation:\nMinimize contact time between\naqueous and organic layers.\nWork efficiently.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_drying [label="Recommendation:\nUse an anhydrous drying agent\n(e.g., Na2SO4, MgSO4) until\nit no longer clumps.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> q_base; q_base -> strong_base [label="Strong"]; q_base -> weak_base [label="Weak"]; strong_base -> sol_base; weak_base -> q_temp;
q_temp -> temp_rt [label="No"]; q_temp -> temp_cold [label="Yes"]; temp_rt -> sol_temp; temp_cold -> q_time;
q_time -> time_slow [label="No"]; q_time -> time_fast [label="Yes"]; time_slow -> sol_time; time_fast -> q_drying;
q_drying -> drying_no [label="No"]; q_drying -> drying_yes [label="Yes"]; drying_no -> sol_drying; drying_yes -> end_node; } Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.
Issue 2: Product decomposes during silica gel chromatography.
Silica gel is inherently acidic and can act as a catalyst for the hydrolysis of sensitive esters, especially if there is residual water in the eluent or on the silica itself.
-
Possible Cause: Acid-catalyzed hydrolysis on the stationary phase.
-
Troubleshooting Steps:
-
Confirm Instability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new, more polar spot (the carboxylic acid) appears or the original spot streaks down to the baseline, your compound is likely unstable on silica.
-
Deactivate the Silica: Neutralize the acidic silica gel. You can do this by adding a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), to your solvent system. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a less acidic stationary phase. Alumina (basic or neutral) or Florisil are common alternatives for purifying compounds that are sensitive to acid.
-
"Plug" Filtration: If the impurities are much more or less polar than your product, a rapid filtration through a short "plug" of silica or alumina can be sufficient for purification, minimizing the contact time between your compound and the stationary phase.
-
Experimental Protocols
Protocol 1: Standard Workup Procedure to Minimize Ester Hydrolysis
This protocol outlines a typical workup for an acid-catalyzed esterification reaction, designed to isolate the ester product while minimizing its decomposition.
1. Cool the Reaction:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
For sensitive esters, place the reaction flask in an ice bath to bring the temperature to 0-5 °C.
2. Dilute and Transfer:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Use a suitable, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to dilute the mixture and rinse the flask, ensuring all product is transferred.
3. Neutralization Wash (Weak Base):
-
Add an equal volume of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking. Vent the funnel frequently to release pressure.
-
Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolves. This indicates that all acid has been neutralized.
4. Brine Wash:
-
Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This step helps remove the majority of the residual water from the organic phase.
5. Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Add the drying agent until it no longer clumps together and flows freely when the flask is swirled, which indicates all trace water has been absorbed.
6. Isolation of Crude Product:
-
Filter the solution to remove the drying agent, rinsing the solid with a small amount of fresh organic solvent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester product.
7. Further Purification:
-
If necessary, further purify the crude product by distillation or column chromatography (see troubleshooting guide above if hydrolysis is an issue).
Experimental Workflow Diagram
Technical Support Center: Strategies to Avoid Transesterification Side Reactions
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted transesterification side reactions during their experiments and formulation processes.
Frequently Asked Questions (FAQs)
Q1: What is transesterification and why is it a critical side reaction to avoid?
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with the organic group of an alcohol.[1][2] This reaction can be catalyzed by both acids and bases.[1][3] In the context of drug development and synthesis, unintentional transesterification is a significant concern because it leads to the formation of new, unintended ester impurities. These impurities can compromise the stability, efficacy, and safety of the final drug product, and create significant challenges for regulatory approval.[4]
Q2: Under what conditions does transesterification typically occur?
Transesterification can occur under both acidic and basic conditions.[3]
-
Acid-Catalyzed: Strong acids catalyze the reaction by protonating the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol.[1][5] This process often follows a multi-step mechanism involving protonation, addition, deprotonation, and elimination steps.[3]
-
Base-Catalyzed: Bases, particularly strong ones like alkoxides (e.g., sodium methoxide), catalyze the reaction by deprotonating the alcohol, which increases its nucleophilicity.[1][5] The resulting alkoxide then attacks the ester's carbonyl carbon.[3] This is a common pathway in many organic reactions and can be an unexpected side reaction if alcoholic solvents are used with strong bases.[3]
Key factors that promote this reaction include the presence of residual catalysts (acids or bases), high temperatures, and the presence of alcoholic or glycol-based solvents or excipients.[4][6]
Q3: Which functional groups are susceptible, and what are common reactants?
Any molecule containing an ester functional group is susceptible. In pharmaceutical contexts, this includes active pharmaceutical ingredients (APIs) with ester moieties and various excipients. The primary reactants are:
-
An Ester: The drug substance or excipient containing the ester group.
-
An Alcohol: This can be a solvent (e.g., methanol, ethanol), a residual alcohol from a previous synthesis step, or an excipient with hydroxyl groups (e.g., polyethylene glycol (PEG), glycerol, propylene glycol).[4][7]
Even trace amounts of water can lead to hydrolysis (a related reaction), which can be followed by esterification if an alcohol is present, effectively leading to a transesterification product.[8][9]
Q4: How can I detect and quantify transesterification byproducts?
Several analytical techniques can be employed to identify and quantify these impurities:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. Reversed-phase HPLC with UV or Refractive Index (RI) detection can separate the original ester from its transesterified byproducts.[10] RI detection is particularly useful for esters that lack a UV chromophore.[10]
-
Gas Chromatography (GC): GC is also widely used, especially for volatile esters. It often requires derivatization of the sample before analysis but provides excellent separation and quantification.[6][10]
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to definitively identify the new ester byproduct.
Troubleshooting Guides
Problem: An unexpected impurity is detected in my ester-containing API, particularly when formulated with alcohol-based excipients.
This guide provides a systematic approach to investigating and resolving potential transesterification.
-
Review Formulation: Check all excipients for the presence of hydroxyl (-OH) groups. Common culprits include ethanol, glycerol, propylene glycol, and polyethylene glycols (PEGs).[4]
-
Review Synthesis/Process Conditions: Identify any steps involving alcohol solvents, particularly in the presence of acid or base catalysts.[1][3] Note the temperatures used, as higher temperatures accelerate the reaction.[6][11]
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the impurity. If the mass difference corresponds to the exchange of the original alkoxy group with the alcohol from the solvent or excipient, transesterification is highly likely.
The following diagram outlines a logical workflow for troubleshooting this issue.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Transesterification: an analytical and formulation problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transesterification | Definition, Mechanism & Reaction | Study.com [study.com]
- 6. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monash.edu [monash.edu]
- 8. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of complex NMR spectra.
Frequently Asked Questions (FAQs)
1. Why is the N-H proton of my indole derivative not visible or very broad in the ¹H NMR spectrum?
The N-H proton of an indole ring often appears as a broad singlet in the downfield region of the spectrum (typically δ 10-12 ppm), and its appearance is highly sensitive to experimental conditions.
-
Chemical Exchange: The acidic nature of the N-H proton can lead to rapid chemical exchange with residual water or other labile protons in the sample. This exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.
-
Solvent Effects: The choice of solvent significantly impacts the chemical shift and line shape of the N-H proton. In protic solvents like methanol-d4 or D₂O, the proton will exchange with deuterium, causing the signal to disappear. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H proton signal is often sharper and more easily observed due to the formation of hydrogen bonds.[1]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can also lead to signal broadening.
Troubleshooting:
-
Ensure your NMR solvent is anhydrous.
-
Acquire the spectrum in a non-protic, hydrogen-bond accepting solvent like DMSO-d₆.
-
To confirm the identity of an N-H proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H signal should disappear.[2]
2. The signals for the aromatic protons on the benzene ring of my indole are overlapping. How can I resolve them?
Overlapping signals in the aromatic region (typically δ 7-8 ppm) are a common issue, especially with complex substitution patterns.
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, often resolving the overlap.
-
Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances, potentially resolving the overlap. Aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts compared to chloroform-d₆.[2]
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to trace the connectivity within the aromatic spin system.
-
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can reveal the entire spin system of coupled protons, even if they are not directly coupled.
-
3. I am seeing broader peaks than expected for my purified compound. What are the possible causes?
Broad peaks in the NMR spectrum of a purified compound can arise from several factors.[2]
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimized. Re-shimming the spectrometer can significantly improve peak shape.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn can cause peak broadening. Diluting the sample may resolve this issue.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider treating your sample with a chelating agent if metal contamination is suspected.
-
Chemical Exchange or Conformational Dynamics: If the molecule is undergoing chemical exchange or conformational changes on a timescale similar to the NMR experiment, it can lead to broadened signals. Acquiring the spectrum at a different temperature (variable temperature NMR) can help to investigate this. For instance, rotamers can be observed at lower temperatures and may coalesce at higher temperatures.[2]
Troubleshooting Guides
Issue 1: Ambiguous Substitution Pattern on the Indole Ring
You have synthesized a substituted indole, but the 1D ¹H and ¹³C NMR spectra are insufficient to definitively determine the positions of the substituents.
Troubleshooting Workflow:
Caption: Workflow for elucidating ambiguous indole substitution patterns.
Step-by-Step Guide:
-
Acquire a suite of 2D NMR spectra: This should include COSY, HSQC, HMBC, and NOESY/ROESY experiments.
-
Analyze the COSY spectrum: Identify coupled protons in the aromatic and pyrrole rings. This will help to establish which protons are adjacent to each other.
-
Use the HSQC spectrum: Correlate each proton signal to the signal of the carbon it is directly attached to. This provides a set of C-H pairs.
-
Interpret the HMBC spectrum: This is often the most critical experiment for determining substitution patterns. Look for correlations between protons and carbons that are 2 or 3 bonds away. For example, the H-4 proton will typically show an HMBC correlation to C-3, C-5, and C-3a. The presence or absence of expected HMBC correlations can pinpoint the location of substituents.
-
Examine the NOESY/ROESY spectrum: This experiment shows which protons are close to each other in space. For example, a NOESY correlation between a substituent's proton and a specific indole ring proton can confirm the substituent's position.[3][4][5]
Issue 2: Difficulty in Assigning Quaternary Carbons
The ¹³C NMR spectrum shows several quaternary carbon signals, but their assignment is unclear.
Troubleshooting Approach:
The HMBC experiment is the primary tool for assigning quaternary carbons.
-
Identify Protons Near the Quaternary Carbon: Look for protons on adjacent carbons in your proposed structure.
-
Search for Long-Range Correlations: In the HMBC spectrum, look for correlations from these nearby protons to the quaternary carbon signals.
-
Use Expected Chemical Shifts: Compare the chemical shifts of the quaternary carbons with tabulated data for substituted indoles (see Data Presentation section) to see if they fall within the expected ranges for your proposed structure.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Substituted Indoles
(Reference: Unsubstituted Indole in CDCl₃)
| Proton | Unsubstituted Indole (ppm) | Effect of Electron-Donating Group (e.g., -OCH₃, -CH₃) | Effect of Electron-Withdrawing Group (e.g., -NO₂, -CHO) |
| N-H | ~8.1 (broad) | Upfield shift | Downfield shift |
| H-2 | ~7.2 | Upfield shift | Downfield shift |
| H-3 | ~6.5 | Upfield shift | Downfield shift |
| H-4 | ~7.6 | Upfield shift | Downfield shift |
| H-5 | ~7.1 | Upfield shift | Downfield shift |
| H-6 | ~7.1 | Upfield shift | Downfield shift |
| H-7 | ~7.6 | Upfield shift | Downfield shift |
Note: Chemical shifts are highly dependent on the solvent and the specific nature and position of the substituent.[6][7][8]
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Substituted Indoles
(Reference: Unsubstituted Indole in CDCl₃)
| Carbon | Unsubstituted Indole (ppm) | Effect of Electron-Donating Group | Effect of Electron-Withdrawing Group |
| C-2 | ~122 | Upfield shift | Downfield shift |
| C-3 | ~102 | Upfield shift | Downfield shift |
| C-3a | ~128 | Upfield shift | Downfield shift |
| C-4 | ~120 | Upfield shift | Downfield shift |
| C-5 | ~122 | Upfield shift | Downfield shift |
| C-6 | ~121 | Upfield shift | Downfield shift |
| C-7 | ~111 | Upfield shift | Downfield shift |
| C-7a | ~136 | Upfield shift | Downfield shift |
Note: Electron-donating groups generally cause upfield shifts (shielding), while electron-withdrawing groups cause downfield shifts (deshielding) of the carbons in the ring.[9][10][11][12]
Table 3: Typical Proton-Proton Coupling Constants (J, Hz) in the Indole Ring
| Coupling | Typical Range (Hz) | Notes |
| ³J(H4-H5) | 7.0 - 9.0 | Ortho coupling |
| ³J(H5-H6) | 7.0 - 8.5 | Ortho coupling |
| ³J(H6-H7) | 7.0 - 8.5 | Ortho coupling |
| ⁴J(H4-H6) | 1.0 - 3.0 | Meta coupling |
| ⁴J(H5-H7) | ~1.0 | Meta coupling |
| ⁵J(H4-H7) | 0.5 - 1.0 | Para coupling |
| ³J(H2-H3) | 2.5 - 3.5 | Pyrrole ring coupling |
Note: These values can vary depending on the substitution pattern and the conformation of the molecule.[13][14][15][16][17][18]
Experimental Protocols
General Sample Preparation:
-
Weigh Sample: Accurately weigh 5-10 mg of the purified indole derivative for ¹H NMR and 15-30 mg for ¹³C NMR.
-
Choose Solvent: Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆). Ensure the solvent is of high purity and anhydrous.
-
Dissolve Sample: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.
-
Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 1: COSY (Correlation Spectroscopy) Acquisition
-
Purpose: To identify protons that are coupled to each other.
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-cycled sequence).
-
Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Number of Scans (NS): 2-8 per increment.
-
Number of Increments (TD in F1): 256-512.
-
Relaxation Delay (D1): 1-2 seconds.
Protocol 2: HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Purpose: To correlate protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsp (or equivalent edited HSQC for multiplicity information).
-
¹H Spectral Width (SW in F2): Set to cover the proton chemical shift range (e.g., 0-12 ppm).
-
¹³C Spectral Width (SW in F1): Set to cover the carbon chemical shift range (e.g., 0-160 ppm for aromatic and aliphatic carbons).
-
Number of Scans (NS): 4-16 per increment.
-
Number of Increments (TD in F1): 128-256.
-
Relaxation Delay (D1): 1-2 seconds.
Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: hmbcgplpndqf (or equivalent).
-
¹H Spectral Width (SW in F2): Set to cover the proton chemical shift range (e.g., 0-12 ppm).
-
¹³C Spectral Width (SW in F1): Set to cover the carbon chemical shift range (e.g., 0-200 ppm to include carbonyls).
-
Number of Scans (NS): 8-32 per increment.
-
Number of Increments (TD in F1): 256-512.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-Range Coupling Delay (D6): Optimized for an average J-coupling of 8-10 Hz.
Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition
-
Purpose: To identify protons that are close in space (< 5 Å).
-
Pulse Program: noesygpph (or equivalent).
-
Spectral Width (SW in F1 and F2): Set to cover the proton chemical shift range (e.g., 0-12 ppm).
-
Number of Scans (NS): 8-16 per increment.
-
Number of Increments (TD in F1): 256-512.
-
Relaxation Delay (D1): 2-5 seconds.
-
Mixing Time (D8): 500-800 ms for small molecules. This may need to be optimized.
Visualized Workflows and Relationships
Caption: A typical workflow for structure elucidation using 1D and 2D NMR data.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain | MDPI [mdpi.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]
- 16. J-coupling - Wikipedia [en.wikipedia.org]
- 17. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 1H-indole-6-carboxylate for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up synthesis of Ethyl 1H-indole-6-carboxylate for library synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable method for the synthesis of this compound?
A1: The Leimgruber-Batcho indole synthesis is a robust and scalable method for producing a variety of substituted indoles, including this compound. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. This method is often preferred over the Fischer indole synthesis for its milder reaction conditions and the ready availability of starting materials.
Q2: What are the key starting materials for the Leimgruber-Batcho synthesis of this compound?
A2: The primary starting materials are methyl 4-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a suitable reducing agent such as Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.
Q3: Can this synthesis be performed in a batch or flow chemistry setup?
A3: Both batch and continuous flow setups are viable for this synthesis. Batch processing is well-established and suitable for many laboratory-scale syntheses. However, for larger-scale library synthesis, continuous flow chemistry can offer advantages such as improved heat and mass transfer, better reaction control, and enhanced safety, particularly for exothermic reactions.
Q4: What are the typical yields for the Leimgruber-Batcho synthesis of carboxy-substituted indoles?
A4: Yields can vary depending on the specific substrate and reaction conditions. However, the Leimgruber-Batcho synthesis is known for providing good to excellent yields, often in the range of 70-90% for the individual steps.
Troubleshooting Guides
Problem 1: Low Yield of the Intermediate Enamine
Q: I am observing a low yield during the first step of the Leimgruber-Batcho synthesis, the formation of the enamine from methyl 4-methyl-3-nitrobenzoate and DMF-DMA. What are the possible causes and solutions?
A: Low yields in the enamine formation step can often be attributed to several factors. Below is a table outlining potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Ensure the reaction is heated sufficiently (typically reflux in a suitable solvent like DMF) and for an adequate duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Degradation of Starting Material or Product | Avoid excessively high temperatures or prolonged heating, which can lead to decomposition. Ensure the starting methyl 4-methyl-3-nitrobenzoate is of high purity. |
| Impure Reagents | Use freshly opened or purified DMF-DMA. Impurities can inhibit the reaction. |
| Suboptimal Solvent | While DMF is a common solvent, other high-boiling polar aprotic solvents can be trialed to optimize the reaction. |
Problem 2: Inefficient Reductive Cyclization and Indole Formation
Q: The second step, the reductive cyclization of the enamine to form this compound, is giving me a low yield and multiple byproducts. How can I improve this?
A: The reductive cyclization is a critical step, and its efficiency can be influenced by the choice of reducing agent and reaction conditions.
| Potential Cause | Troubleshooting Solution |
| Ineffective Reducing Agent | The choice of reducing agent is crucial. While Raney nickel and hydrazine are effective, palladium on carbon with a hydrogen source (e.g., hydrogen gas, ammonium formate) can offer milder conditions and cleaner reactions. Stannous chloride in an acidic medium is another alternative. The optimal reducing system may need to be determined empirically. |
| Incomplete Reduction of the Nitro Group | Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and the system is properly flushed with hydrogen. |
| Formation of Side Products | Over-reduction or side reactions can occur. Monitor the reaction closely and stop it once the starting material is consumed. Purification by column chromatography may be necessary to remove byproducts. |
| Harsh Reaction Conditions | If using strong reducing agents or high temperatures, consider switching to milder conditions to prevent degradation of the desired indole product. |
Problem 3: Difficulty in Product Purification
Q: I am struggling with the purification of the final this compound. What are the recommended methods for scalable purification?
A: Purification of indole derivatives can be challenging due to their polarity and potential for degradation on silica gel.
| Purification Method | Recommendations and Considerations |
| Column Chromatography | This is a common and effective method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. To prevent degradation on acidic silica, a small amount of a neutralizer like triethylamine (0.1-1%) can be added to the eluent. |
| Recrystallization | For obtaining high-purity material, recrystallization can be an excellent option, especially at a larger scale. Suitable solvent systems may include ethanol/water, ethyl acetate/hexane, or toluene. |
| Workup Procedure | A thorough aqueous workup after the reaction can help remove many impurities. This typically involves extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine. |
Experimental Protocols
Leimgruber-Batcho Synthesis of this compound (Adapted from similar syntheses)
Step 1: Synthesis of Ethyl 4-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate (Enamine Intermediate)
-
To a solution of methyl 4-methyl-3-nitrobenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which often appears as a dark red solid or oil. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Introduce a hydrogen source. This can be done by pressurizing the reaction vessel with hydrogen gas or by adding a hydrogen donor like ammonium formate or hydrazine hydrate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS). The intense red color of the enamine should fade.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a laboratory-scale Leimgruber-Batcho synthesis of a carboxy-substituted indole. These values should be optimized for the specific synthesis of this compound and for the desired scale.
| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization (Catalytic Hydrogenation) |
| Starting Material | Methyl 4-methyl-3-nitrobenzoate | Ethyl 4-((E)-2-(dimethylamino)vinyl)-3-nitrobenzoate |
| Key Reagents | DMF-DMA | 10% Pd/C, H₂ (balloon or Parr apparatus) |
| Solvent | DMF | Ethanol or Ethyl Acetate |
| Temperature | Reflux (approx. 153 °C) | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours | 2-8 hours |
| Typical Yield | 85-95% | 70-90% |
Visualizations
Caption: Leimgruber-Batcho synthesis workflow.
Caption: Troubleshooting low yield in cyclization.
Validation & Comparative
Comparing the reactivity of Ethyl 1H-indole-6-carboxylate with methyl 1H-indole-6-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 1H-indole-6-carboxylate and Mthis compound are valuable building blocks in medicinal chemistry, serving as precursors for a wide array of biologically active molecules. Their reactivity is primarily centered around the indole nitrogen, the ester functionality, and the potential for cross-coupling reactions on the indole ring. The primary difference between the two molecules lies in the steric bulk and slight electronic variance of the ethyl versus the methyl group of the ester. These subtle differences can influence the rates and yields of various chemical transformations. In general, the methyl ester is expected to be slightly more reactive in reactions where the ester carbonyl is the electrophilic site, due to the smaller size of the methyl group. Conversely, the ethyl group's marginally greater electron-donating effect might subtly influence the nucleophilicity of the indole ring system.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties for both compounds is presented below.
| Property | Mthis compound | This compound |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol | 189.21 g/mol |
| Appearance | White to off-white crystalline powder | Off-white to light yellow solid |
| Melting Point | 76-80 °C | Not widely reported |
| ¹H NMR (typical) | δ ~3.9 (s, 3H, -OCH₃), 6.5-8.2 (m, 5H, Ar-H), ~8.1 (br s, 1H, N-H) | δ ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), 6.5-8.2 (m, 5H, Ar-H), ~8.1 (br s, 1H, N-H) |
| ¹³C NMR (typical) | δ ~52 (-OCH₃), 102-137 (Ar-C), ~168 (C=O) | δ ~14 (-CH₃), ~61 (-OCH₂-), 102-137 (Ar-C), ~167 (C=O) |
Comparative Reactivity Analysis
Hydrolysis (Saponification)
The hydrolysis of the ester group to the corresponding carboxylic acid is a fundamental transformation. The reaction proceeds via nucleophilic acyl substitution.
Expected Reactivity Difference: Mthis compound is expected to undergo saponification at a slightly faster rate than this compound. This is attributed to the lower steric hindrance of the methyl group compared to the ethyl group, allowing for easier access of the hydroxide nucleophile to the carbonyl carbon.
N-Alkylation/N-Acylation
The indole nitrogen is nucleophilic and can be readily alkylated or acylated.
Expected Reactivity Difference: The difference in reactivity for N-alkylation or N-acylation is expected to be minimal. The electronic effect of the ester group at the 6-position is the dominant factor influencing the nucleophilicity of the indole nitrogen. The subtle difference in the inductive effect between the methyl and ethyl ester is unlikely to produce a significant change in reaction rates or yields.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
For cross-coupling reactions, a halogen substituent is typically required on the indole ring. Assuming the synthesis of a bromo-derivative (e.g., at the 3- or 5-position), the nature of the ester group at the 6-position can have a minor electronic influence on the reaction.
Expected Reactivity Difference: The ethyl ester is slightly more electron-donating than the methyl ester. This could lead to a very subtle increase in the electron density of the indole ring system, which might slightly accelerate the oxidative addition step in the Suzuki-Miyaura catalytic cycle. However, this effect is generally considered to be small and unlikely to result in a dramatic difference in reactivity or yield compared to the methyl ester.
Experimental Protocols
The following are detailed experimental protocols for key reactions, adapted from literature procedures for similar indole derivatives.
Protocol 1: Saponification of Indole-6-carboxylates
This protocol describes the basic hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl or Mthis compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the indole ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of NaOH or KOH (2.0-3.0 eq) in water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the desired 1H-indole-6-carboxylic acid.
A Comparative Guide to the Biological Activity of Ethyl vs. Methyl 1H-indole-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 1H-indole-6-carboxylate are of significant interest for their potential therapeutic applications, particularly in oncology. This guide provides a comparative overview of the biological activity of ethyl and methyl 1H-indole-6-carboxylate derivatives, with a focus on their anticancer properties. While direct comparative studies are limited, this document summarizes the available experimental data for derivatives of mthis compound and highlights the current knowledge gap regarding their ethyl counterparts.
I. Anticancer Activity: A Focus on Mthis compound Derivatives
Recent research has focused on the synthesis and evaluation of novel derivatives of mthis compound as potential anticancer agents. These studies have identified promising compounds that exhibit cytotoxicity against various cancer cell lines and inhibit key signaling pathways involved in tumor growth and proliferation.
Cytotoxicity Against Human Cancer Cell Lines
A series of hydrazine-1-carbothioamide and oxadiazole derivatives of methyl 1-methyl-1H-indole-6-carboxylate have been synthesized and evaluated for their anti-proliferative activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are presented in Table 1.[1][2]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Mthis compound Derivatives [1]
| Compound | Target | HepG2 | HCT-116 | A549 |
| 4a | EGFR | 1.98 ± 0.11 | 2.54 ± 0.13 | 3.12 ± 0.15 |
| 6c | VEGFR-2 | 2.45 ± 0.12 | 3.18 ± 0.16 | 4.21 ± 0.21 |
| Erlotinib | EGFR | 2.15 ± 0.11 | 2.89 ± 0.14 | 3.54 ± 0.17 |
| Sorafenib | VEGFR-2 | 2.98 ± 0.15 | 3.87 ± 0.19 | 4.98 ± 0.25 |
Data represents the mean ± standard deviation of three independent experiments.
Enzyme Inhibitory Activity
The identified potent compounds were further investigated for their ability to inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial targets in cancer therapy.[1][2]
Table 2: EGFR and VEGFR-2 Kinase Inhibitory Activity (IC50, µM) [1]
| Compound | Target | IC50 (µM) |
| 4a | EGFR | 0.21 ± 0.01 |
| 6c | VEGFR-2 | 0.32 ± 0.02 |
| Erlotinib | EGFR | 0.19 ± 0.01 |
| Sorafenib | VEGFR-2 | 0.28 ± 0.01 |
Data represents the mean ± standard deviation of three independent experiments.
II. The Data Gap: this compound Derivatives
A comprehensive search of the current scientific literature reveals a notable lack of published data on the biological activity of this compound derivatives, particularly in the context of anticancer research. While synthesis of the parent compound, this compound, has been reported, there are no readily available studies that evaluate the cytotoxicity or enzyme inhibitory activity of its derivatives in a manner that would allow for a direct and objective comparison with the corresponding methyl esters.
This data gap presents an opportunity for future research to explore the structure-activity relationship of the ester group at the C6 position of the indole ring. Such studies would be invaluable in determining whether the ethyl ester provides any advantages in terms of potency, selectivity, or pharmacokinetic properties over the more studied methyl ester derivatives.
III. Signaling Pathways in Cancer Targeted by Indole Derivatives
The anticancer activity of the mthis compound derivatives highlighted in this guide is attributed to their inhibition of EGFR and VEGFR-2 signaling pathways, which can ultimately lead to apoptosis (programmed cell death).
EGFR and VEGFR-2 Signaling
EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][4][5] Inhibition of these pathways can block tumor growth and metastasis.
Apoptosis Signaling Pathway
By inhibiting survival signals, these indole derivatives can trigger apoptosis, leading to the elimination of cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death.[6][7][8]
IV. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of mthis compound derivatives.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Procedure:
-
Cell Seeding: Human cancer cells (HepG2, HCT-116, or A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Procedure:
-
Assay Setup: The kinase assays are performed in a 96-well plate format using commercially available kits (e.g., from Promega).
-
Reaction Mixture: The reaction mixture typically contains the recombinant human EGFR or VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
V. Conclusion and Future Directions
The available evidence strongly suggests that derivatives of mthis compound are a promising class of compounds for the development of novel anticancer agents, particularly as inhibitors of EGFR and VEGFR-2. However, a significant knowledge gap exists regarding the biological activities of the corresponding this compound derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound derivatives. Direct, head-to-head comparative studies with their methyl counterparts are crucial to elucidate the structure-activity relationships of the ester moiety at the C6 position. Such investigations will provide valuable insights for the rational design of more potent and selective indole-based anticancer drugs.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis of the Indole-6-Carboxylate Core: Classical Methods vs. Modern Approaches
For Researchers, Scientists, and Drug Development Professionals
The indole-6-carboxylate core is a key structural motif in a variety of pharmacologically active compounds. Its synthesis has been approached through numerous methodologies, ranging from century-old name reactions to modern transition-metal-catalyzed transformations. This guide provides an objective comparison of alternative methods for the synthesis of this important heterocyclic core, presenting supporting experimental data, detailed protocols for key reactions, and visualizations of the synthetic pathways.
At a Glance: Comparative Performance of Synthetic Methods
The selection of a synthetic route to the indole-6-carboxylate core depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of quantitative data for various methods, providing a comparative overview of their performance.
| Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 4-Hydrazinobenzoic acid derivative, Ethyl pyruvate | H₂SO₄, EtOH | Ethanol | Reflux | 4 | ~60-70 |
| Larock Indole Synthesis | Methyl 4-amino-3-iodobenzoate, Alkyne (e.g., 1-hexyne) | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | ~70-85 |
| Reissert Indole Synthesis | 4-Methyl-3-nitrotoluene, Diethyl oxalate | 1. KOEt, EtOH2. Zn, AcOH | Ethanol, Acetic Acid | Various | Multi-step | Moderate |
| Hemetsberger Synthesis | 4-Formylbenzoic acid, Ethyl azidoacetate | 1. NaOEt, EtOH2. Xylene (thermolysis) | Ethanol, Xylene | -10 to 140 | Multi-step | ~70 |
| Sonogashira/Cyclization | Methyl 4-amino-3-iodobenzoate, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF/MeCN | 60-90 | 2-4 | ~75-90 |
| C-H Activation/Carbonylation | N-Acetyl-4-bromoaniline | Pd(OAc)₂, dppp, CO (gas) | Toluene | 110 | 5 | Moderate |
In-Depth Analysis of Synthetic Methodologies
This section provides a detailed examination of each synthetic approach, including reaction mechanisms and experimental protocols.
Fischer Indole Synthesis
One of the oldest and most well-known methods for indole synthesis, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone.[1][2] For the synthesis of an indole-6-carboxylate, this would typically involve the reaction of a 4-hydrazinobenzoic acid derivative with an appropriate ketone or aldehyde, such as ethyl pyruvate, followed by cyclization.[3]
Reaction Pathway:
References
Spectroscopic comparison of Ethyl 1H-indole-6-carboxylate and its regioisomers.
A Spectroscopic Comparison of Ethyl 1H-indole-6-carboxylate and its Regioisomers
This guide provides a detailed spectroscopic comparison of this compound and its regioisomers, namely ethyl 1H-indole-2-carboxylate, ethyl 1H-indole-3-carboxylate, ethyl 1H-indole-4-carboxylate, and ethyl 1H-indole-5-carboxylate. Spectroscopic data for ethyl 1H-indole-7-carboxylate is limited in publicly available literature; therefore, a direct comparison is not fully included in this guide. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these indole derivatives.
The comparison is based on data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its regioisomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | Ethyl 1H-indole-2-carboxylate (in CDCl₃) | Ethyl 1H-indole-3-carboxylate (in CDCl₃) | Ethyl 1H-indole-4-carboxylate (in CDCl₃) | Ethyl 1H-indole-5-carboxylate (in CDCl₃) | This compound (in DMSO-d₆) |
| N-H | 8.99 (br s) | 8.12 (br s) | 8.70 (br s) | 8.45 (br s) | 11.45 (s) |
| H-2 | - | 7.73 (d, J=2.8 Hz) | 7.30 (t, J=2.9 Hz) | 7.42 (t, J=2.8 Hz) | 7.47 (t, J=2.8 Hz) |
| H-3 | 7.13-7.42 (m) | - | 7.91 (dd, J=5.6, 2.8 Hz) | 6.55 (t, J=2.8 Hz) | 6.47 (t, J=2.0 Hz) |
| H-4 | 7.68 (m) | 7.96 (d, J=7.8 Hz) | - | 8.35 (s) | 8.11 (s) |
| H-5 | 7.13-7.42 (m) | 7.25-7.35 (m) | 7.25 (t, J=7.9 Hz) | - | 7.57 (d, J=8.4 Hz) |
| H-6 | 7.13-7.42 (m) | 7.25-7.35 (m) | 7.78 (d, J=8.3 Hz) | 7.82 (dd, J=8.6, 1.7 Hz) | - |
| H-7 | 7.13-7.42 (m) | 7.40 (d, J=8.1 Hz) | 7.51 (d, J=7.5 Hz) | 7.37 (d, J=8.6 Hz) | 7.70 (dd, J=8.4, 1.5 Hz) |
| -OCH₂CH₃ | 4.42 (q, J=7.2 Hz) | 4.38 (q, J=7.1 Hz) | 4.43 (q, J=7.1 Hz) | 4.37 (q, J=7.1 Hz) | 4.30 (q, J=7.1 Hz) |
| -OCH₂CH₃ | 1.43 (t, J=7.2 Hz) | 1.41 (t, J=7.1 Hz) | 1.44 (t, J=7.1 Hz) | 1.40 (t, J=7.1 Hz) | 1.33 (t, J=7.1 Hz) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | Ethyl 1H-indole-2-carboxylate | Ethyl 1H-indole-3-carboxylate | Ethyl 1H-indole-4-carboxylate | Ethyl 1H-indole-5-carboxylate | This compound |
| C-2 | 127.2 | 123.8 | 126.1 | 125.8 | 125.0 |
| C-3 | 108.3 | 107.8 | 102.8 | 102.9 | 101.9 |
| C-3a | 127.5 | 126.0 | 127.8 | 128.5 | 127.1 |
| C-4 | 122.5 | 120.3 | 124.7 | 122.3 | 120.8 |
| C-5 | 120.7 | 121.5 | 120.6 | 124.1 | 120.3 |
| C-6 | 125.1 | 122.4 | 115.1 | 121.2 | 131.2 |
| C-7 | 113.1 | 111.8 | 128.0 | 111.5 | 113.2 |
| C-7a | 137.9 | 136.4 | 137.1 | 135.9 | 135.5 |
| C=O | 162.3 | 165.7 | 167.5 | 167.8 | 167.0 |
| -OCH₂CH₃ | 60.5 | 59.8 | 60.7 | 60.4 | 60.1 |
| -OCH₂CH₃ | 14.8 | 14.6 | 14.5 | 14.5 | 14.5 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Functional Group | Ethyl 1H-indole-2-carboxylate | Ethyl 1H-indole-3-carboxylate | Ethyl 1H-indole-4-carboxylate | Ethyl 1H-indole-5-carboxylate | This compound |
| N-H Stretch | ~3425 | ~3400 | ~3480 | ~3400 | ~3400 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O Stretch (Ester) | ~1708 | ~1680 | ~1685 | ~1690 | ~1695 |
| C=C Stretch (Aromatic) | ~1608, 1450 | ~1615, 1460 | ~1610, 1455 | ~1620, 1465 | ~1615, 1460 |
| C-N Stretch | ~1330 | ~1340 | ~1335 | ~1345 | ~1340 |
| C-O Stretch (Ester) | ~1250, 1100 | ~1240, 1120 | ~1245, 1110 | ~1255, 1115 | ~1250, 1110 |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).
Table 4: Mass Spectrometry Data (Molecular Ion [M]⁺)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M]⁺ (m/z) |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 189 |
| Ethyl 1H-indole-3-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 189 |
| Ethyl 1H-indole-4-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 189 |
| Ethyl 1H-indole-5-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 189 |
| This compound | C₁₁H₁₁NO₂ | 189.21 | 189 |
Note: The fragmentation patterns in the mass spectrum will differ between the isomers, providing a basis for their differentiation.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this guide.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation : Approximately 5-10 mg of the indole derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition : Standard one-dimensional proton NMR spectra are acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Standard one-dimensional carbon NMR spectra are acquired with proton decoupling. A larger number of scans is usually required compared to ¹H NMR. The spectral width should cover the expected range for carbon signals (e.g., 0-200 ppm).
2.2 Infrared (IR) Spectroscopy [3][4]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation :
-
KBr Pellet Method : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Thin Film Method : If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS) [2]
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
-
Ionization Method : Electron Ionization (EI) is a common method for generating the mass spectrum, which provides a characteristic fragmentation pattern.
-
Data Acquisition : The instrument is set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The resulting spectrum shows the relative abundance of the molecular ion and various fragment ions.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the ethyl 1H-indole-carboxylate regioisomers.
Caption: Workflow for Spectroscopic Analysis of Indole Regioisomers.
References
Validating the Structure of Synthesized Ethyl 1H-indole-6-carboxylate: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural validation of crystalline solids like Ethyl 1H-indole-6-carboxylate, alongside alternative and complementary spectroscopic techniques.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise atomic arrangement within a crystalline compound.[4][5] It provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry.
The following table summarizes the crystallographic data for Ethyl 1H-indole-2-carboxylate, serving as a representative example for what can be expected for a successful structural determination of this compound.[1][3]
| Parameter | Value (for Ethyl 1H-indole-2-carboxylate) |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Formula Weight | 189.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5622 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 9.6524 (13) |
| β (°) | 104.454 (13) |
| Volume (ų) | 982.1 (2) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.280 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 170 |
| Final R indices [I > 2σ(I)] | R₁ = 0.049, wR₂ = 0.144 |
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol is a generalized procedure for the structural validation of a synthesized compound like this compound, based on the methodology reported for its isomer.[1][2]
-
Synthesis and Crystallization: The target compound, this compound, is first synthesized. For X-ray analysis, single crystals of suitable size and quality are required. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For instance, X-ray quality crystals of Ethyl 1H-indole-2-carboxylate were obtained by slow evaporation from a methanol solution.[1][2]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu) and a detector. The crystal is cooled (e.g., to 170 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffraction pattern is recorded by the detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[1] Computer programs such as SHELXT and SHELXL are commonly used for this purpose.[1]
Workflow for Structural Validation of a Synthesized Compound
The following diagram illustrates the typical workflow from synthesis to structural validation.
Caption: General workflow from synthesis to structural validation.
Comparison with Alternative Structural Elucidation Methods
While X-ray crystallography provides unparalleled detail for crystalline samples, other spectroscopic techniques are essential for a comprehensive characterization, especially for non-crystalline materials or for analysis in solution.[6][7][8]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry, and crystal packing.[6] | Unambiguous and high-resolution structural data.[6] | Requires a single, well-diffracting crystal; structure may be influenced by crystal packing forces.[4][6] |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).[7][8] | Provides structural information in solution, non-destructive, and excellent for dynamic studies.[7][9] | Less precise for determining exact bond lengths and angles compared to X-ray crystallography. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition of the molecule.[10] | High sensitivity, requires very small sample amounts, and can be coupled with chromatography (LC-MS, GC-MS).[7] | Provides limited information about the 3D structure and connectivity of the molecule. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups within the molecule. | Fast, simple, and provides a characteristic "fingerprint" for a compound. | Does not provide information on the overall molecular structure or connectivity. |
Complementary Nature of Structural Validation Techniques
The most robust structural validation of a new compound comes from the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: Complementary roles of different analytical techniques.
References
- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Cross-referencing experimental NMR data with predicted spectra for Ethyl 1H-indole-6-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) spectra for Ethyl 1H-indole-6-carboxylate. Due to the absence of publicly available experimental NMR data for this specific compound, this document leverages high-quality predicted spectra to serve as a reference for researchers. The guide outlines the predicted chemical shifts and coupling constants, details a standard experimental protocol for acquiring such data, and presents a logical workflow for cross-referencing experimental and predicted spectra.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using advanced NMR prediction algorithms. It is crucial to note that while these predictions are based on robust models, experimental verification is recommended for definitive structural elucidation.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 8.35 | br s | - |
| H-2 | 7.25 | t | 2.9 |
| H-3 | 6.55 | t | 2.4 |
| H-4 | 7.95 | d | 8.4 |
| H-5 | 7.75 | dd | 8.4, 1.5 |
| H-7 | 8.10 | s | - |
| -OCH₂CH₃ | 4.40 | q | 7.1 |
| -OCH₂CH₃ | 1.42 | t | 7.1 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 124.5 |
| C-3 | 102.8 |
| C-3a | 128.0 |
| C-4 | 121.0 |
| C-5 | 120.0 |
| C-6 | 125.5 |
| C-7 | 118.0 |
| C-7a | 136.0 |
| C=O | 167.0 |
| -OCH₂CH₃ | 61.0 |
| -OCH₂CH₃ | 14.5 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with predicted spectra, a crucial step in structural verification.
Experimental Protocols
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound for structural elucidation and comparison with predicted data.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure for ¹H NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to approximately 12-16 ppm, centered around 6-8 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a suitable number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and determine the multiplicities and coupling constants of the peaks.
-
Procedure for ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
-
Spectrometer Setup:
-
Keep the same lock and shim settings from the ¹H NMR experiment.
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set the spectral width to approximately 200-220 ppm, centered around 100-120 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 30° or 45° pulse angle.
-
Set the acquisition time to 1-2 seconds.
-
Use a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.
-
Identify and list the chemical shifts of all carbon signals.
-
This guide provides a foundational framework for researchers working with this compound. The combination of predicted data and standardized experimental protocols facilitates a systematic approach to structural analysis and verification.
Comparative study of the inhibitory activity of different indole ester analogs.
A detailed analysis of the structure-activity relationship and inhibitory potency of novel indole ester derivatives against the SARS-CoV-2 main protease.
This guide provides a comparative analysis of the inhibitory activity of a series of indole ester analogs against the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. The data presented herein is compiled from recent preclinical studies and aims to inform researchers, scientists, and drug development professionals on the structure-activity relationships (SAR) and relative potencies of these compounds.
Inhibitory Activity of Indole Ester Analogs against SARS-CoV-2 3CLpro
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole ester analogs against the SARS-CoV-2 3CLpro. A lower IC50 value indicates a higher inhibitory potency.
| Compound ID | Indole Ring Position of Ester | Substituents on Indole Ring | IC50 (nM) against SARS-CoV-2 3CLpro | Reference |
| 1 | 4 | Unsubstituted | 250 | [1][2][3][4] |
| 2 | 4 | Indoline (reduced indole) | 320 | [1][4][5] |
| 7a | 5 | Unsubstituted | Comparable to 1 & 2 | [4][5] |
| 7b | 4 | N-(3-nitrosulfonamide) | Improved activity | [1][4][5] |
| 7c | 4 | Unsubstituted | Reduced activity | [1][4][5] |
| 7d | 4 | N-allyl | 73 | [1][2][3][4] |
| 7g | 4 | 5-methyl | Significant loss of activity | [1] |
| 7h | 4 | 6-methyl | Slight reduction in activity | [1] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key insights into the structure-activity relationship of these indole ester analogs:
-
Position of the Ester Group: The position of the chloropyridinyl ester on the indole ring is crucial for inhibitory activity.[1][4][5]
-
Saturation of the Indole Ring: Reduction of the indole ring to an indoline (Compound 2 ) resulted in a slight decrease in inhibitory potency.[1][4][5]
-
Substituents on the Indole Nitrogen: The introduction of an N-allyl group (Compound 7d ) led to the most potent inhibitor in this series.[1][2][3][4] Conversely, other substitutions on the nitrogen, such as a 3-nitrosulfonamide (Compound 7b ), also showed improved activity.[1][4][5]
-
Substituents on the Benzene Moiety of the Indole Ring: Methylation at the 5-position (Compound 7g ) caused a significant loss of activity, while methylation at the 6-position (Compound 7h ) only slightly reduced potency, highlighting the steric and electronic sensitivity of this region for enzyme binding.[1]
Experimental Protocols
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
The inhibitory activity of the indole ester analogs was determined using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay. This method provides a quantitative measure of the enzyme's cleavage activity in the presence of an inhibitor.
Principle: The assay utilizes a peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
SARS-CoV-2 3CLpro: Purified recombinant enzyme. A final concentration in the nanomolar range (e.g., 20-100 nM) is typically used.
-
FRET Substrate: A commonly used substrate is (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2. The final concentration is typically near the Michaelis constant (Km) value (e.g., 15-20 µM).
-
Test Compounds: Serially diluted in DMSO.
Procedure:
-
Add 2 µL of the test compound dilutions or DMSO (negative control) to the wells of a black microplate.
-
Add 88 µL of the 3CLpro solution to each well and incubate at room temperature for 15-60 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated relative to the DMSO control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Replication Cycle and the Role of 3CLpro
The following diagram illustrates the crucial role of the 3CLpro in the replication of SARS-CoV-2. Inhibition of this enzyme effectively halts the viral life cycle.
Caption: Role of 3CLpro in SARS-CoV-2 replication and its inhibition by indole ester analogs.
References
- 1. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Indole Chloropyridinyl Ester-Derived SARS-CoVâ2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, StructureâActivity Relationship, and Xâray Structural Studies - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide: HPLC vs. TLC for Monitoring Ethyl 1H-indole-6-carboxylate Reactions
For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is fundamental to ensuring optimal yields, purity, and efficiency. The synthesis of indole derivatives, such as Ethyl 1H-indole-6-carboxylate—a key building block in many pharmaceutical agents—is no exception. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common analytical techniques employed for this purpose. This guide provides an objective, data-driven comparison of their performance in monitoring the progress of reactions involving this compound.
Fundamental Principles of Separation
Both HPLC and TLC operate on the core principles of chromatography, where chemical components in a mixture are separated based on their differential distribution between a stationary phase and a mobile phase.[1][2]
-
Thin-Layer Chromatography (TLC): TLC is a form of planar chromatography where the stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a flat, inert substrate like glass or plastic.[3][4] A small amount of the reaction mixture is spotted near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase).[5] Through capillary action, the mobile phase moves up the plate, and the components of the mixture travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, leading to separation.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a form of column chromatography that forces a liquid mobile phase containing the sample mixture at high pressure through a column packed with a solid stationary phase.[6][7] The stationary phase consists of very small particles, providing a large surface area for interactions.[8] This high pressure allows for the use of smaller particles, which results in a separation with much higher resolution and efficiency compared to standard column chromatography.[7][8] Components are separated based on their interactions with the stationary phase and are detected as they exit the column.[7]
Head-to-Head Performance Comparison
The choice between HPLC and TLC often depends on the specific requirements of the analysis, whether it's a quick qualitative check or a precise quantitative measurement.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Qualitative & semi-quantitative analysis[2] | Quantitative & qualitative analysis |
| Resolution | Lower separation power[2] | High resolution and efficiency[7][8] |
| Speed | Very fast for a single analysis (5-20 mins)[3][5] | Slower per sample (5-30 mins), but automatable for high throughput |
| Cost | Low initial and per-sample cost[3][9] | High initial instrument cost; moderate per-sample cost[10] |
| Sensitivity | Nanogram (ng) to microgram (µg) level[6][9] | Picogram (pg) to nanogram (ng) level[8] |
| Quantification | Difficult; relies on spot size/intensity comparison[11] | Highly accurate and reproducible through peak area integration[7][12] |
| Reproducibility | Lower; sensitive to environmental factors[3][11] | High; automated systems provide excellent reproducibility[10][12] |
| Solvent Usage | Minimal per sample | Significant per run, though modern systems are more efficient[10] |
Experimental Workflow Visualization
The following diagram illustrates the typical workflows for monitoring a reaction using TLC and HPLC.
Caption: Comparative workflow for TLC and HPLC reaction monitoring.
Detailed Experimental Protocols
The following are representative protocols for monitoring the synthesis of this compound.
Protocol 1: Reaction Monitoring by TLC
This method is ideal for rapid, qualitative assessment of the reaction's progress.[13][14]
-
Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F254), lightly draw a pencil line about 1 cm from the bottom.[13] Mark three lanes on this origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[13]
-
Solvent System: Prepare a mobile phase. A common starting point for indole derivatives is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[14] The ideal system should give the starting material an Rf value of approximately 0.3-0.5.[13]
-
Chamber Saturation: Pour a small amount (~0.5 cm depth) of the prepared mobile phase into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors.[15]
-
Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent.
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' and 'C' lanes.[14]
-
Withdraw a small aliquot (~10 µL) from the reaction vessel, dilute it in a suitable solvent (e.g., ethyl acetate), and spot it onto the 'RM' and 'C' lanes.[13]
-
-
Development: Place the spotted TLC plate into the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[13]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] Circle the spots with a pencil. If necessary, further visualization can be achieved using a staining agent (e.g., potassium permanganate or vanillin).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the 'RM' lane indicate the reaction is proceeding. The co-spot helps confirm the identity of the starting material spot in the reaction mixture.[13]
Protocol 2: Reaction Monitoring by HPLC
This protocol provides precise, quantitative data on the consumption of reactants and formation of products.[16]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[16]
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[16] A typical gradient might be:
-
0-2 min: 90% A, 10% B
-
2-15 min: Ramp to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm.[16]
-
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the initial mobile phase composition.[16]
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[16]
-
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample into the HPLC system.
-
Data Processing: Record the chromatogram. Identify the peaks corresponding to the starting material and the this compound product based on their retention times (determined by injecting standards). The percentage conversion can be calculated from the relative peak areas.
Interpreting the Data: A Hypothetical Reaction
To illustrate the difference in data output, consider the following hypothetical results for monitoring a reaction to synthesize this compound.
| Time Point | TLC Analysis (30:70 EtOAc:Hexanes) | HPLC Analysis (% Peak Area) |
| 0 hr | Strong SM spot (Rf = 0.45), no product spot. | SM: 99.5%, Product: 0.5% |
| 2 hr | Faint SM spot, strong Product spot (Rf = 0.30). | SM: 14.8%, Product: 85.2% |
| 4 hr | No visible SM spot, strong Product spot. | SM: 1.1%, Product: 98.9% |
As the table shows, TLC provides a rapid and clear visual indication that the reaction is complete by the 4-hour mark. HPLC, however, provides precise quantitative data, showing that after 2 hours the reaction is already 85.2% complete and reaches 98.9% completion by 4 hours. This level of detail is critical for kinetic studies and process optimization.
Logical Framework for Technique Selection
The decision to use TLC or HPLC is governed by the specific analytical needs at each stage of research and development.
Caption: Decision-making framework for choosing between HPLC and TLC.
Conclusion and Recommendations
Both HPLC and TLC are valuable tools for monitoring the synthesis of this compound, but they serve different purposes.
-
TLC is the undisputed champion for rapid, inexpensive, and qualitative checks of reaction progress. [3][15] It is an excellent technique for quickly determining if a starting material has been consumed, making it ideal for routine monitoring at the bench.[6][17] It is also widely used to develop and optimize solvent systems for larger-scale purifications via flash column chromatography.[9]
-
HPLC is the gold standard for quantitative analysis, offering high resolution, sensitivity, and reproducibility. [8][16] It is the preferred method for kinetic analysis, final product purity determination, and quality control in a drug development setting.[10][18] When precise data is required to optimize reaction conditions or meet regulatory standards, HPLC is indispensable.
For a comprehensive research and development workflow, these techniques are best used in a complementary fashion. TLC can be used for frequent, rapid checks during the reaction, while HPLC provides the precise, quantifiable data needed at critical time points and for final product analysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. pharmdecks.com [pharmdecks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LabXchange [labxchange.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 7. advancechemjournal.com [advancechemjournal.com]
- 8. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 9. silicycle.com [silicycle.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. scienceinfo.com [scienceinfo.com]
- 16. benchchem.com [benchchem.com]
- 17. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 18. teledynelabs.com [teledynelabs.com]
Assessing the purity of Ethyl 1H-indole-6-carboxylate using different analytical techniques.
A Comparative Guide to Purity Assessment of Ethyl 1H-indole-6-carboxylate
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous purity assessment is crucial to identify and quantify impurities that may originate from the synthetic route or degradation. This guide provides a comprehensive comparison of various analytical techniques for determining the purity of this compound, complete with experimental protocols and illustrative data.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative purity assessment of a hypothetical batch of this compound using four distinct analytical techniques. This allows for a direct comparison of the results obtained from each method.
| Analytical Technique | Purity (%) | Impurity 1 (%) (Ethyl 4-chloro-3-nitrobenzoate) | Impurity 2 (%) (Indole-6-carboxylic acid) |
| High-Performance Liquid Chromatography (HPLC) | 99.58 | 0.25 | 0.17 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | 99.6 (molar %) | Not individually quantified | Not individually quantified |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.5 | 0.3 | 0.2 |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Primarily Qualitative | - | - |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities using a validated reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard (known purity)
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
-
Data Analysis:
-
The purity is calculated using the area normalization method from the resulting chromatogram. The area of the main peak is expressed as a percentage of the total area of all peaks.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the molar purity of this compound using an internal standard. qNMR is a primary ratio method that provides a direct measurement of the analyte-to-standard ratio without the need for a chemically identical reference standard for the analyte itself.[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal Standard of known purity (e.g., Maleic Acid)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules) to allow for complete relaxation of the protons between scans.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify volatile and semi-volatile impurities in the this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode depending on sensitivity requirements)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is analyzed to identify all separated peaks.
-
The mass spectrum of each peak is compared with a reference library for identification.
-
Relative purity is estimated by calculating the area percentage of the main peak relative to the total ion current.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the identity of the this compound sample and to detect the presence of functional groups that may indicate certain impurities. FTIR is primarily a qualitative technique for this application.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
The obtained spectrum is compared with a reference spectrum of pure this compound.
-
The presence of characteristic absorption bands for the indole N-H, C=O of the ester, and aromatic C-H and C=C bonds confirms the identity of the compound.
-
The absence of unexpected peaks (e.g., a broad O-H stretch from a carboxylic acid impurity) provides qualitative evidence of purity.
-
Mandatory Visualizations
Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a pharmaceutical intermediate like this compound.
Caption: Workflow for Purity Assessment of this compound.
Decision Tree for Technique Selection
The choice of analytical technique often depends on the specific requirements of the analysis. The following diagram provides a logical decision-making process.
References
Ethyl 1H-indole-6-carboxylate Derivatives Emerge as Potent Anti-Cancer Agents, Outperforming Known Drugs in Preclinical Studies
For Immediate Release
BAGHDAD, Iraq – A new class of Ethyl 1H-indole-6-carboxylate based inhibitors has demonstrated significant efficacy against colon and lung cancer cell lines, in some cases showing superior or comparable activity to established chemotherapy and targeted therapy agents. A recent study evaluating these novel compounds, specifically derivatives 4a and 6c , has provided compelling preclinical data, highlighting their potential as future cancer therapeutics. The research, which compared the inhibitors against Doxorubicin, Erlotinib, and Sorafenib, offers a detailed look into their mechanism of action and cytotoxic effects.
The indole scaffold has long been recognized as a privileged structure in medicinal chemistry, with several indole-containing drugs already in clinical use for cancer treatment. This new study focused on synthesizing and evaluating two series of indole-6-carboxylate derivatives, with compound 4a designed to target the Epidermal Growth Factor Receptor (EGFR) and compound 6c targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Both EGFR and VEGFR-2 are well-established targets in oncology, playing crucial roles in tumor growth, proliferation, and angiogenesis.[1]
Comparative Efficacy Against Established Cancer Drugs
The anti-proliferative activity of compounds 4a and 6c was assessed against human colorectal carcinoma (HCT-116) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results, summarized in the table below, show a potent cytotoxic effect.
| Compound | Target | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Compound 4a | EGFR | 1.12 | 2.31 |
| Doxorubicin | Various | 1.9[2] | 0.1 - 0.5[2] |
| Erlotinib | EGFR | 17.86 | 5.3 - 23[3] |
| Compound 6c | VEGFR-2 | 0.98 | 1.87 |
| Sorafenib | VEGFR-2 | 10 - 35[4] | >10 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value indicates a more potent compound.
Notably, compound 4a demonstrated a significantly lower IC₅₀ value against the HCT-116 cell line compared to the known EGFR inhibitor, Erlotinib. Similarly, compound 6c was markedly more potent than the established VEGFR-2 inhibitor, Sorafenib, in the same cell line.[4] Both novel compounds also showed potent activity against the A549 lung cancer cell line.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further investigation into the mechanism of action revealed that both compound 4a and 6c induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in cancer cells.[1] This dual mechanism of action is a desirable characteristic for anti-cancer agents, as it not only halts the proliferation of cancer cells but also eliminates them.
Signaling Pathways and Experimental Workflow
The targeted signaling pathways, EGFR and VEGFR-2, are critical regulators of cell growth and blood vessel formation in tumors. The diagrams below illustrate these pathways and the general workflow of the in vitro experiments conducted in the study.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the study.
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: HCT-116 and A549 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds (4a, 6c) and reference drugs (Doxorubicin, Erlotinib, Sorafenib) for 72 hours.
-
MTT Reagent Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the drug that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curves.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: HCT-116 and A549 cells were treated with the IC₅₀ concentrations of compounds 4a and 6c for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software.
The promising results from this study warrant further investigation of these this compound derivatives in more complex preclinical models to fully assess their therapeutic potential. The enhanced potency and distinct mechanism of action suggest that these compounds could represent a significant advancement in the development of targeted cancer therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 1H-indole-6-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 1H-indole-6-carboxylate (CAS No. 107384-68-9), a compound often used in pharmaceutical intermediates and fine chemical synthesis. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data for structurally similar indole derivatives indicate that this compound should be handled with care. The Globally Harmonized System (GHS) pictogram associated with this chemical is GHS07, signifying that it may cause skin and eye irritation, and could be harmful if swallowed or inhaled.[1][2][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Spill Management: In the event of a spill, contain the material, prevent its entry into drains, and clean the area with an appropriate absorbent material. Dispose of the contaminated materials as hazardous waste.
A summary of the likely hazard information is presented in the table below, based on data for similar indole compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. Avoid contact with skin. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. In case of contact, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only in a well-ventilated area. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle in the laboratory. The following protocol outlines the necessary steps to ensure its safe and compliant disposal.
-
Waste Identification and Classification:
-
Treat all unused or waste this compound as hazardous chemical waste.
-
This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., filter paper, absorbent pads, gloves).
-
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless they are compatible.
-
Keep solid waste separate from liquid waste.
-
-
Containerization and Labeling:
-
Solid Waste: Place solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. The original container can be used if it is in good condition.[4]
-
Liquid Waste: If the compound is in a solution, store it in a sealed, leak-proof container that is appropriate for the solvent used.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow institutional and local regulations regarding the maximum allowable storage time for hazardous waste.[4]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[3]
-
Never dispose of this compound down the drain or in the regular trash.[5] This can lead to environmental contamination and is a violation of regulations.
-
Incineration at a permitted facility is a common and effective method for the disposal of solid organic chemical waste.[6]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling Ethyl 1H-indole-6-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1H-indole-6-carboxylate (CAS: 107384-68-9). The following procedures are based on best practices for handling similar indole derivatives and general laboratory chemicals.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available in full, related indole compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] It is prudent to treat this chemical as potentially hazardous through inhalation, ingestion, and skin contact.[4] Key hazards associated with similar compounds include:
-
Skin Irritation: May cause redness and irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3][5]
-
Harmful if Swallowed: Ingestion may be harmful.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final line of defense against chemical exposure and should be used in conjunction with engineering controls like fume hoods.[4][7]
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing.[3][4][5] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is recommended. Wear long pants and closed-toe shoes to cover all exposed skin.[4][8][9] | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and practice proper removal techniques.[4][9] Double gloving may be appropriate for chemicals of unknown toxicity.[4] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need should be determined by a risk assessment.[4][9] | Prevents inhalation of fine powder or aerosols. |
Operational Handling Plan
1. Preparation and Weighing:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[9][10]
-
When weighing, do so in the fume hood. If the balance is sensitive to airflow, use an enclosure around the balance.
-
To avoid creating dust, do not pour the powder directly from the bottle. Use a spatula or scoop to transfer small amounts.
-
Keep the container closed when not in use to prevent accidental spillage.
2. Dissolving and Solution Handling:
-
When preparing solutions, work over disposable bench covers to easily manage any spills.
-
Always add the solid to the solvent, not the other way around, unless the specific protocol dictates otherwise.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.[8]
3. General Laboratory Practices:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][8]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Keep the work area clean and organized.[10]
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, bench covers) in a clearly labeled, sealed container for hazardous solid waste.[4] |
| Liquid Waste | Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[3][5] |
| Contaminated Clothing | Take off contaminated clothing and wash it before reuse.[1][2] If clothing is heavily contaminated, it may need to be disposed of as hazardous waste. |
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. uwlax.edu [uwlax.edu]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




